Isavuconazonium
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |
|---|---|
CAS No. |
742049-41-8 |
Molecular Formula |
C35H35F2N8O5S+ |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |
InChI |
InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |
InChI Key |
RSWOJTICKMKTER-QXLBVTBOSA-N |
SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Other CAS No. |
742049-41-8 |
Synonyms |
BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |
Origin of Product |
United States |
Foundational & Exploratory
Isavuconazonium Against Aspergillus: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism by which isavuconazonium exerts its antifungal activity against Aspergillus species, a genus of filamentous fungi responsible for the life-threatening infection invasive aspergillosis. This document details the core biochemical interactions, summarizes key quantitative efficacy data, outlines established experimental protocols for its study, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action
This compound sulfate is a water-soluble prodrug that is rapidly and almost completely hydrolyzed by plasma esterases to its active moiety, isavuconazole, following administration.[1][2] Isavuconazole is a broad-spectrum triazole antifungal agent that targets the fungal cell membrane's integrity by disrupting the biosynthesis of ergosterol, an essential sterol component analogous to cholesterol in mammalian cells.[1][3]
The primary molecular target of isavuconazole is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the cyp51 gene.[3][4] Aspergillus fumigatus possesses two essential and functionally redundant isoforms of this enzyme, CYP51A and CYP51B.[5] Isavuconazole binds to the heme iron atom in the active site of these enzymes, potently inhibiting their function.[2] This inhibition blocks the demethylation of lanosterol (or eburicol in Aspergillus), a critical step in the ergosterol biosynthesis pathway.[1][6]
The consequences of this enzymatic blockade are twofold:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired function of membrane-bound enzymes and transport systems.[3]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of methylated sterol precursors, such as 14-α-methylated sterols.[5][7] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, increasing permeability, and ultimately leading to fungal cell death.[1][6]
Isavuconazole exhibits fungicidal activity against Aspergillus species.[6] Its chemical structure includes a unique side arm that is thought to enhance its binding affinity and orientation within the fungal CYP51 protein's binding pocket, contributing to its broad spectrum of activity.[2][3]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the ergosterol biosynthesis pathway in Aspergillus and the specific point of inhibition by isavuconazole.
Quantitative Data
The in vitro potency of isavuconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against fungal isolates and the half-maximal inhibitory concentration (IC₅₀) against its target enzyme.
In Vitro Susceptibility (MIC)
MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC distributions for isavuconazole against common Aspergillus species.
| Aspergillus Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| A. fumigatus | 702 | - | 1 | - | [3] |
| A. flavus | - | 1 | 1 | - | [6] |
| A. niger | - | 1 | 4 | - | [6] |
| A. terreus | - | 0.25-1 | 0.39-4 | - | [6] |
Enzyme Inhibition (IC₅₀)
IC₅₀ values measure the concentration of a drug required to inhibit 50% of the activity of a specific enzyme. This provides a direct measure of the drug's potency against its molecular target.
| Enzyme Target | Substrate | Isavuconazole IC₅₀ (µM) | Voriconazole IC₅₀ (µM) | Reference |
| Recombinant A. fumigatus CYP51A | Eburicol | 0.21 ± 0.05 | 0.09 ± 0.02 | [7] |
| Recombinant A. fumigatus CYP51B | Eburicol | 0.45 ± 0.09 | 0.24 ± 0.02 | [7] |
| Homo sapiens CYP51 | Lanosterol | 25 ± 3 | 112 ± 27 | [5][7] |
Note: The higher IC₅₀ value against human CYP51 demonstrates the selectivity of isavuconazole for the fungal enzyme.
Experimental Protocols
The characterization of isavuconazole's mechanism of action relies on standardized in vitro and in vivo experimental procedures.
Antifungal Susceptibility Testing
The in vitro activity of isavuconazole against Aspergillus is determined using standardized broth microdilution methods.
Method: CLSI M38-A2 Broth Microdilution[8][9][10]
-
Isolate Preparation: Aspergillus isolates are cultured on potato dextrose agar for 3-7 days to encourage sporulation. Conidia are harvested and suspended in a sterile saline solution containing 0.05% Tween 80.
-
Inoculum Adjustment: The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.
-
Microdilution Plate Preparation: Isavuconazole is serially diluted (2-fold) in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates. Final drug concentrations typically range from 0.015 to 16 µg/mL.
-
Inoculation and Incubation: Each well is inoculated with the adjusted fungal suspension. Plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes complete visual inhibition of growth compared to the drug-free growth control well.
Note: The EUCAST E.Def 9.3.2 method is an alternative standard with variations in media (RPMI + 2% glucose) and inoculum size (~10⁵ CFU/mL).[11][12]
Ergosterol Quantification Assay
To confirm that isavuconazole disrupts the ergosterol pathway, the total ergosterol content in treated fungal cells is quantified.
Method: Ergosterol Extraction and HPLC Analysis[13][14]
-
Fungal Culture and Treatment: Aspergillus mycelia are grown in a suitable liquid medium and then exposed to sub-inhibitory concentrations of isavuconazole for a defined period (e.g., 18-24 hours).
-
Saponification: Mycelia are harvested, dried, and weighed. A 25% alcoholic potassium hydroxide solution is added, and the mixture is incubated at 85°C for 1 hour to saponify cellular lipids.
-
Sterol Extraction: After cooling, sterile water and n-heptane (or a chloroform:methanol mixture) are added. The mixture is vortexed vigorously, and the organic (upper) layer containing non-saponifiable lipids (sterols) is collected.[14]
-
Purification (Optional): The extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering compounds.[13]
-
HPLC Analysis: The extracted sterols are dried, reconstituted in a suitable solvent (e.g., isopropanol or methanol), and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a photodiode array (PDA) detector.
-
Quantification: Ergosterol is identified by its characteristic absorption spectrum (peak at ~282 nm) and retention time compared to a pure ergosterol standard. The concentration is calculated from a standard curve. A reduction in ergosterol content in isavuconazole-treated samples compared to controls confirms the drug's mechanism of action.
In Vivo Efficacy Model
The efficacy of isavuconazole is validated in vivo using an immunocompromised murine model of invasive aspergillosis.
Method: Murine Model of Invasive Pulmonary Aspergillosis[15][16][17]
-
Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic through intraperitoneal injections of cyclophosphamide and corticosteroids (e.g., cortisone acetate) on specific days before and after infection.[16][17]
-
Infection: Immunosuppressed mice are infected with a suspension of A. fumigatus conidia via intranasal instillation, aerosol inhalation, or intravenous (tail vein) injection.[16][18]
-
Treatment: Treatment with this compound sulfate (administered orally or intravenously) or a vehicle control is initiated at a set time post-infection (e.g., 24 hours). Dosing regimens can be varied to study pharmacokinetic/pharmacodynamic (PK/PD) relationships.[15]
-
Endpoint Evaluation: Key endpoints are measured, including:
-
Survival: Mice are monitored daily, and survival curves are generated.
-
Fungal Burden: At specific time points, organs (lungs, kidneys, brain) are harvested, homogenized, and the fungal burden is quantified by counting colony-forming units (CFU) on agar plates or by quantitative PCR (qPCR) of fungal DNA.[18]
-
Histopathology: Organ tissues are fixed, sectioned, and stained to visualize fungal elements and tissue damage.
-
Experimental and Logical Workflows
The preclinical evaluation of an antifungal agent like isavuconazole follows a logical progression from in vitro characterization to in vivo validation.
Mechanisms of Resistance
Resistance to azole antifungals, including isavuconazole, in Aspergillus fumigatus is an emerging clinical concern. The primary mechanism involves alterations in the target enzyme, CYP51A.
-
Target Site Mutations: Point mutations in the cyp51A gene can lead to amino acid substitutions that reduce the binding affinity of isavuconazole to the enzyme. While some mutations confer resistance to multiple azoles, patterns of cross-resistance can be variable. For example, isolates with L98H, G138, and G434C mutations often show elevated MICs to isavuconazole, whereas isolates with the G54 mutation may remain more susceptible to isavuconazole compared to other azoles.[6][19]
-
Promoter Modifications: Tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene can lead to its overexpression. This increased production of the target enzyme requires higher concentrations of the drug to achieve effective inhibition. These promoter modifications are often coupled with point mutations (e.g., TR₃₄/L98H).[20]
Routine antifungal susceptibility testing is recommended for clinical isolates, especially in cases of treatment failure, to detect the emergence of resistant strains.[19]
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Isavuconazole Prodrug Conversion in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. It is administered as a water-soluble prodrug, isavuconazonium sulfate, which allows for both intravenous and oral formulations.[1][2] This technical guide provides an in-depth overview of the conversion process of the this compound sulfate prodrug to its active moiety, isavuconazole, within the plasma.
The use of a prodrug strategy for isavuconazole overcomes the poor aqueous solubility of the active drug, facilitating intravenous administration without the need for cyclodextrin vehicles, which have been associated with nephrotoxicity.[1] Upon entering the systemic circulation, this compound sulfate undergoes rapid and extensive conversion to isavuconazole and an inactive cleavage product.[3][4] Understanding the kinetics and mechanisms of this conversion is critical for predicting the pharmacokinetic profile of isavuconazole and ensuring optimal therapeutic outcomes.
The Conversion Process: A Rapid Enzymatic Hydrolysis
The conversion of this compound sulfate to isavuconazole is a hydrolytic process catalyzed by plasma esterases.[2][5] In vitro studies have identified butylcholinesterase as the predominant enzyme responsible for this rapid cleavage.[3][6]
The prodrug, this compound, consists of the active isavuconazole molecule linked to a side chain via an ester bond. Plasma esterases cleave this bond, releasing isavuconazole and an inactive, water-soluble cleavage product known as BAL8728.[4] This conversion is highly efficient, with over 99% of the prodrug being converted to the active metabolite in humans.[7]
The chemical transformation can be visualized as follows:
References
- 1. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of 14 C-Labeled this compound Sulfate in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Studies on the inhibitory effect of isavuconazole on flumatinib metabolism in vitro and in vivo [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Solubility of Isavuconazonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and solubility of isavuconazonium, a crucial prodrug for the broad-spectrum antifungal agent, isavuconazole.
Chemical Structure and Properties
This compound is a second-generation triazole antifungal agent.[1] It is administered as a water-soluble prodrug, this compound sulfate, which is rapidly and almost completely converted to the active moiety, isavuconazole, by plasma esterases.[2] This conversion also produces a pharmacologically inactive cleavage product.[2] The high water solubility of the this compound formulation allows for intravenous administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity in other intravenous antifungal formulations.[1]
The chemical structure of this compound comprises an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group linked via an ester moiety to the triazole nitrogen of isavuconazole.[3]
Chemical Formula: C₃₅H₃₅F₂N₈O₅S⁺[1]
IUPAC Name: [2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-(methylamino)acetate[1][4]
Below is a diagram illustrating the conversion of the prodrug this compound to its active form, isavuconazole.
Solubility Profile
This compound sulfate was specifically designed as a water-soluble prodrug to overcome the low aqueous solubility of isavuconazole.[1][5] The solubility of this compound sulfate and its active form, isavuconazole, in various solvents is summarized below.
| Compound | Solvent | Solubility | Reference |
| This compound Sulfate | Water (pH 2.1-7.0) | > 1 g/mL (highly soluble) | [5] |
| DMSO | ~20 mg/mL, 100 mg/mL, 175 mg/mL (Need ultrasonic) | [6][7][8] | |
| Ethanol | ~10 mg/mL, 100 mg/mL | [6][7] | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [6] | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL | [9] | |
| Isavuconazole | Water | Insoluble | [10] |
| Buffer pH 7.4 | 6.7 x 10⁻⁶ mol/L | [11] | |
| Buffer pH 2.0 | Varies with temperature | [11] | |
| Buffer pH 1.2 | Varies with temperature | [11] | |
| DMSO | 87 mg/mL | [10] | |
| Ethanol | 87 mg/mL | [10] | |
| 1-Propanol | Varies with temperature | [11] | |
| 1-Octanol | Varies with temperature | [11] | |
| Hexane | Varies with temperature | [11] |
Experimental Protocols for Solubility Determination
A common method for determining the solubility of a compound is the isothermal saturation method . The general steps involved in this method are outlined below.
Objective: To determine the saturation solubility of this compound or isavuconazole in a specific solvent at a constant temperature.
Materials:
-
This compound sulfate or Isavuconazole
-
Selected solvent (e.g., water, buffer, DMSO, ethanol)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the measurement instrument.
-
Quantification: The concentration of the compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated by taking into account the dilution factor.
The following diagram illustrates the experimental workflow for determining solubility.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Isavuconazole, the active form of this compound, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][10] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][10]
The signaling pathway for the mechanism of action is depicted below.
References
- 1. This compound | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Sulfate | C35H36F2N8O9S2 | CID 72196309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound sulfate (BAL8557) |triazole-based antifungal drug| lanosterol 14 alpha-demethylase inhibitor | CAS 946075-13-4 | BAL-8557; BAL 8557; isavuconazole; Cresemba | InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Isavuconazonium in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of isavuconazonium, the prodrug of the broad-spectrum antifungal agent isavuconazole, in murine models. Isavuconazole is a critical therapeutic option for invasive fungal infections, and understanding its behavior in preclinical models is paramount for translational drug development. This document synthesizes key quantitative data, details experimental methodologies, and visualizes workflows to support ongoing research and development efforts in this field.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of isavuconazole, the active moiety of this compound sulfate, has been characterized in various murine models. Following oral or intravenous administration, the prodrug is rapidly and extensively converted to isavuconazole by plasma esterases.[1] The subsequent pharmacokinetic parameters of isavuconazole are summarized below.
Plasma Pharmacokinetics
Oral administration of this compound sulfate in murine models leads to dose-dependent plasma concentrations of isavuconazole. Key pharmacokinetic parameters from a study in CD-1 mice are presented in Table 1. The dose-normalized area under the curve (AUC) for isavuconazole in plasma was found to be relatively consistent across a range of single doses.[2]
Table 1: Plasma Pharmacokinetic Parameters of Isavuconazole in Mice Following Single Oral Doses of this compound Sulfate [2]
| This compound Sulfate Dose (mg/kg) | Isavuconazole Equivalent Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) | Dose-Normalized AUC (mg·h/L per mg/kg) |
| 4 | 1.92 | 0.13 | 0.25 | 0.52 | 2.6 | 0.13 |
| 16 | 7.68 | 0.54 | 0.25 | 4.1 | 3.1 | 0.53 |
| 64 | 30.7 | 2.2 | 0.5 | 26 | 5.2 | 0.85 |
| 256 | 122.9 | 8.9 | 1 | 70 | 3.8 | 0.57 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-∞: Area under the concentration-time curve from time zero to infinity; t1/2: Half-life. Conversion factor from this compound sulfate to isavuconazole active moiety is 0.48 on a mg/kg basis.[2]
Epithelial Lining Fluid (ELF) Pharmacokinetics
The penetration of isavuconazole into the epithelial lining fluid (ELF) of the lungs is a critical determinant of its efficacy against pulmonary fungal infections. Table 2 outlines the pharmacokinetic parameters of isavuconazole in the ELF of mice.
Table 2: Epithelial Lining Fluid (ELF) Pharmacokinetic Parameters of Isavuconazole in Mice [2]
| This compound Sulfate Dose (mg/kg) | Isavuconazole Equivalent Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) |
| 16 | 7.68 | 1.1 | 0.5 | 6.8 | 2.8 |
| 64 | 30.7 | 4.5 | 1 | 42 | 4.2 |
| 256 | 122.9 | 18 | 2 | 180 | 4.5 |
Tissue Distribution
Isavuconazole demonstrates extensive tissue distribution, achieving concentrations in key target organs that are often higher than in plasma.[3] A study in mice with experimental invasive aspergillosis revealed significant penetration into both lung and brain tissue.[4][5] Following a single oral dose of 256 mg/kg of this compound sulfate, tissue-to-serum concentration ratios were greater than one at all time points measured (1, 3, 6, and 24 hours).[3] In the lungs, the tissue-to-serum ratio increased from 2.2 at 1 hour to 2.7 at 24 hours post-dose, indicating slower elimination from this target organ compared to blood.[3][6] At 1 hour post-dose, average drug levels in infected lung lesions were 29.7 µg/g, and in non-lesion areas, they were 25.0 µg/g.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections describe the protocols employed in key murine studies of this compound.
Animal Models
-
Strain: Outbred female CD-1 mice, 4 to 5 weeks old, weighing 20 to 22 g, have been commonly used for pharmacokinetic and pharmacodynamic studies.[7]
-
Infection Models: For studies investigating efficacy and tissue penetration at the site of infection, various models of invasive aspergillosis have been established.[4][5] One such model involves immunosuppressed mice infected with Aspergillus fumigatus.[7] Another utilizes mice with chronic granulomatous disease (CGD) (gp91phox-/-) to study drug distribution in granulomatous lesions.[4][5] For mucormycosis studies, mice are often immunosuppressed with cyclophosphamide and cortisone acetate before intratracheal infection with Rhizopus delemar.[8][9]
Drug Administration
-
Formulation: The prodrug, this compound sulfate, is typically dissolved in sterile water for oral administration.[2][8] The purity of the prodrug is accounted for in dose calculations.[2]
-
Route of Administration: Oral gavage is the most frequently reported route for this compound administration in murine pharmacokinetic studies.[2][7]
-
Dosing Regimens: A wide range of doses has been investigated, from 0.25 to 512 mg/kg/day of this compound sulfate.[10] Dose fractionation studies have also been performed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy, with dosing intervals of 8, 12, or 24 hours.[7] The conversion factor to determine the equivalent dose of the active isavuconazole moiety from the prodrug is 0.48.[2][11]
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected at multiple time points post-dose via cardiac puncture or from the lateral tail vein.[7][12] Plasma is separated by centrifugation and stored at -80°C until analysis.[13]
-
Tissue Harvesting: For tissue distribution studies, animals are euthanized at predetermined time points, and target organs such as the lungs and brain are collected.[4][5] Tissues are then processed for analysis.
-
Bronchoalveolar Lavage (BAL) for ELF: To determine concentrations in the epithelial lining fluid, a bronchoalveolar lavage is performed.
Analytical Methodology
-
Quantification of Isavuconazole: Isavuconazole concentrations in plasma, ELF, and tissue homogenates are typically determined using high-pressure liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5] This method provides high sensitivity and specificity for the quantification of the active drug.
-
Tissue Imaging: Matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) has been used to visualize the spatial distribution of isavuconazole within infected tissues, such as the lungs.[4][5]
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for a murine pharmacokinetic study of this compound.
References
- 1. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
In Vitro Evaluation of Isavuconazonium Against Candida auris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida auris, an emerging multidrug-resistant fungal pathogen, presents a significant global health threat, necessitating the exploration of effective therapeutic options. This technical guide provides an in-depth overview of the in vitro evaluation of isavuconazonium, the prodrug of the broad-spectrum triazole isavuconazole, against C. auris. It consolidates key findings on its antifungal activity, details the experimental protocols for its evaluation, and presents quantitative data in a comparative format. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents against this critical pathogen.
Introduction
First identified in 2009, Candida auris has rapidly emerged as a nosocomial pathogen of concern due to its propensity for causing invasive infections with high mortality rates and its frequent resistance to multiple classes of antifungal drugs.[1] The U.S. Centers for Disease Control and Prevention (CDC) has classified it as an "urgent threat".[1] While echinocandins are often recommended as a first-line treatment, resistance has been reported, highlighting the urgent need for alternative therapeutic strategies.[1]
Isavuconazole, a newer broad-spectrum triazole antifungal, has demonstrated potent in vitro activity against a range of Candida species. This guide focuses on the in vitro data supporting the potential use of this compound for the treatment of C. auris infections.
Antifungal Susceptibility of Candida auris to Isavuconazole
In vitro studies have consistently demonstrated the potent activity of isavuconazole against clinical isolates of C. auris. Minimum Inhibitory Concentration (MIC) data from various studies are summarized below.
Minimum Inhibitory Concentration (MIC) Data
The susceptibility of C. auris to isavuconazole has been evaluated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Study/Source | No. of Isolates | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Pfaller et al.[2] | 36 | Not Specified | ≤0.008 - 4 | 0.5 | 1 | Not Reported |
| de Oliveira et al.[3][4] | 62 | CLSI | <0.008 | Not Reported | ≤0.008 | Not Reported |
| de Oliveira et al.[3][4] | 62 | EUCAST | ≤0.008 - 0.12 | Not Reported | ≤0.008 | Not Reported |
| Arendrup et al. (as cited in[3]) | 123 | CLSI | ≤0.015 - 4 | Not Reported | 0.5 | Not Reported |
| Arendrup et al. (as cited in[3]) | 123 | EUCAST | ≤0.008 - 2 | Not Reported | 0.5 | Not Reported |
| Gamal et al.[5][6] | 1 | CLSI | 0.25 | Not Applicable | Not Applicable | Not Applicable |
| Chaabane et al.[7][8] | 15 | EUCAST | 0.004 - 1 | 0.25 | 0.5 | 0.21 |
| Chaabane et al. (Agar Diffusion)[7][8] | 15 | Agar Diffusion | 0.006 - 3 | 0.5 | 1 | 0.47 |
| Rodriguez-Goncer et al. (Planktonic)[9][10][11][12] | 23 | Not Specified | 0.015 - 4 | Not Reported | Not Reported | Not Reported |
| Rodriguez-Goncer et al. (Sessile)[9][10][11][12] | 14 | Not Specified | 0.5 - >2 | Not Reported | Not Reported | Not Reported |
Synergistic Interactions
The combination of isavuconazole with other antifungal agents has been investigated to explore potential synergistic effects against C. auris.
Isavuconazole in Combination with Echinocandins
Studies have shown promising synergistic or partial synergistic interactions when isavuconazole is combined with anidulafungin and caspofungin.[1][2] This suggests a potential role for combination therapy in treating C. auris infections.
Isavuconazole in Combination with Colistin
In one study, the combination of isavuconazole and colistin was found to be synergistic against a high percentage of C. auris isolates when evaluated by the checkerboard microdilution technique.[7][8]
Activity Against Biofilms
Candida auris has the ability to form biofilms, which can contribute to its persistence and resistance to antifungal treatment. The activity of isavuconazole against C. auris biofilms has been evaluated, with one study reporting sessile MICs ranging from 0.5 to >2 µg/mL for 14 biofilm-forming isolates.[9][10][11][12]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of this compound against C. auris.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against a yeast isolate. Both the CLSI document M27 and EUCAST E.Def 7.4 provide detailed protocols.[13][14]
Principle: Serial twofold dilutions of the antifungal agent are prepared in a liquid medium in a microtiter plate. A standardized inoculum of the yeast is added to each well. The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the yeast after a specified incubation period.
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Preparation of Antifungal Agent: Prepare a stock solution of isavuconazole. Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture C. auris on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours at 35-37°C.[15] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5–2.5 × 10⁵ CFU/mL.[16]
-
Microtiter Plate Inoculation: Dispense the diluted antifungal agent and the yeast inoculum into the wells of a 96-well microtiter plate. Include a growth control (no antifungal) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 hours.[16]
-
MIC Endpoint Reading: Determine the MIC as the lowest concentration of isavuconazole that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[16]
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
Principle: A microtiter plate is prepared with serial dilutions of two drugs, one along the x-axis and the other along the y-axis. Each well contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized yeast suspension.
Workflow Diagram:
Caption: Workflow for Checkerboard Synergy Assay.
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assays
Time-kill assays provide information on the pharmacodynamic activity of an antifungal agent over time.
Principle: A standardized yeast inoculum is exposed to a fixed concentration of the antifungal agent in a liquid medium. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL).
Workflow Diagram:
Caption: Workflow for Time-Kill Assay.
Interpretation:
-
Fungicidal activity: ≥3-log₁₀ decrease in CFU/mL from the starting inoculum.[17]
-
Fungistatic activity: <3-log₁₀ decrease in CFU/mL from the starting inoculum.
Conclusion
The in vitro data strongly suggest that isavuconazole possesses potent activity against Candida auris. It exhibits low MIC values against a large number of clinical isolates and shows promise for use in combination therapy.[3][4] Further research, including in vivo studies, is warranted to fully elucidate the clinical utility of this compound in the management of infections caused by this challenging pathogen. The standardized protocols outlined in this guide provide a framework for the continued evaluation of isavuconazole and other novel antifungal agents against C. auris.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isavuconazole activity against Candida species from Brazil focusing on C. auris: MIC comparison between EUCAST and CLSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro synergy of isavuconazole in combination with colistin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: AST of Yeasts [eucast.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. scribd.com [scribd.com]
- 16. medicallabnotes.com [medicallabnotes.com]
- 17. Assessment of Candida auris Response to Antifungal Drugs Using Time–Kill Assays and an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Target Validation of Isavuconazole in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isavuconazole is a broad-spectrum triazole antifungal agent effective against a wide range of fungal pathogens. Its primary molecular target is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. This technical guide provides a comprehensive overview of the molecular target validation of isavuconazole, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a review of its off-target effects.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of effective and safe antifungal agents is a critical area of research. Isavuconazole, a second-generation triazole, has emerged as a valuable therapeutic option due to its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] This guide focuses on the molecular validation of its primary target, lanosterol 14-alpha-demethylase (CYP51), providing researchers and drug development professionals with a detailed understanding of its mechanism of action and the experimental approaches used to confirm it.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Isavuconazole exerts its antifungal effect by specifically inhibiting lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of CYP51 by isavuconazole leads to a cascade of events that ultimately compromise fungal cell viability:
-
Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol synthesis.
-
Accumulation of Toxic Methylated Sterols: The blockage of the demethylation step results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol and eburicol.[3] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.
-
Disruption of Cell Membrane Integrity: The altered sterol composition leads to increased membrane permeability, altered activity of membrane-associated enzymes, and overall destabilization of the cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.[1]
The specificity of isavuconazole for the fungal CYP51 enzyme over its human ortholog is a key factor in its therapeutic index.[3]
Quantitative Data on Isavuconazole Activity
The inhibitory activity of isavuconazole against its molecular target and its antifungal efficacy have been quantified using various in vitro assays.
Inhibition of Fungal CYP51 Enzymes
The direct inhibitory effect of isavuconazole on purified or recombinant CYP51 enzymes is a crucial validation step. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this inhibition.
| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |
| Aspergillus fumigatus | CYP51A | 0.22 | [3] |
| Aspergillus fumigatus | CYP51B | 0.45 | [3] |
| Homo sapiens | CYP51 | 25 | [3] |
This table summarizes the IC50 values of isavuconazole against fungal and human CYP51 enzymes.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC values provide an indication of the overall antifungal potency of isavuconazole against various fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | ≤0.008 - 2 | <0.5 | <2.0 | [1][2] |
| Candida glabrata | ≤0.008 - 16 | <0.5 | <2.0 | [1][2] |
| Candida krusei | ≤0.008 - 2 | <0.5 | <2.0 | [1][2] |
| Aspergillus fumigatus | 0.25 - 8 | 1 | 1 | [1] |
| Cryptococcus neoformans | <0.008 - 0.5 | ≤0.015 | 0.06 | [1][5] |
| Cryptococcus gattii | <0.008 - 0.5 | 0.03 | 0.06 | [1][5] |
This table presents a summary of isavuconazole MIC values against a range of clinically relevant fungal species.
Impact on Fungal Sterol Composition
Quantitative analysis of the fungal sterol profile following isavuconazole treatment provides direct evidence of its on-target effect. This analysis typically reveals a decrease in ergosterol levels and an accumulation of 14-alpha-methylated sterols.
| Fungal Species | Isavuconazole Conc. | Ergosterol (% of total sterols) | 14-methylated sterols (% of total sterols) | Reference |
| Aspergillus fumigatus | 0.0125 µg/mL | Depleted | Accumulated | [3] |
This table illustrates the qualitative changes in the sterol profile of Aspergillus fumigatus upon treatment with isavuconazole.
Experimental Protocols for Target Validation
Validating the molecular target of an antifungal agent involves a series of well-defined experimental procedures.
CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of isavuconazole on the activity of the CYP51 enzyme.
Principle: Recombinant fungal CYP51 is incubated with its substrate (e.g., lanosterol) in the presence of varying concentrations of the inhibitor. The enzymatic activity is determined by measuring the depletion of the substrate or the formation of the product.
Methodology:
-
Expression and Purification of Recombinant CYP51:
-
The gene encoding the fungal CYP51 is cloned into an expression vector (e.g., in E. coli).
-
The recombinant protein is overexpressed and purified using affinity chromatography.
-
-
Enzyme Reconstitution:
-
The purified CYP51 enzyme is reconstituted with a cytochrome P450 reductase and a lipid environment to ensure its catalytic activity.
-
-
Inhibition Assay:
-
The reconstituted enzyme is incubated with its substrate (e.g., radiolabeled lanosterol) and a range of isavuconazole concentrations.
-
The reaction is initiated by the addition of NADPH.
-
After a defined incubation period, the reaction is stopped, and the sterols are extracted.
-
-
Analysis:
-
The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the changes in the sterol composition of fungal cells after treatment with isavuconazole.
Principle: Fungal cells are cultured with and without the antifungal agent. The cellular lipids, including sterols, are extracted, derivatized, and then analyzed by GC-MS to identify and quantify the different sterol components.
Methodology:
-
Fungal Culture and Treatment:
-
Fungal cultures are grown to the mid-logarithmic phase.
-
The cultures are then treated with various concentrations of isavuconazole or a vehicle control for a specified duration.
-
-
Sterol Extraction:
-
Fungal cells are harvested by centrifugation.
-
The cell pellet is subjected to saponification (alkaline hydrolysis) to release the sterols from their esterified forms.
-
The non-saponifiable lipids, including sterols, are extracted with an organic solvent (e.g., n-hexane).
-
-
Derivatization:
-
The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The different sterols are separated based on their retention times and identified by their characteristic mass spectra.
-
The relative abundance of each sterol is quantified by integrating the peak areas.
-
Signaling Pathways and Experimental Workflows
The inhibition of CYP51 by isavuconazole triggers a cellular response that can be visualized as a signaling pathway.
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole Is Effective for the Treatment of Experimental Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazonium Stability and Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazonium sulfate is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, isavuconazole. Its development was a significant step forward in the treatment of invasive fungal infections, offering both intravenous and oral formulations. A critical aspect of the drug development process and formulation science is understanding the stability of the active pharmaceutical ingredient (API) and its degradation pathways under various stress conditions. This technical guide provides a comprehensive overview of the stability and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.
This compound is designed to be rapidly converted in the body to its active form, isavuconazole, through hydrolysis by plasma esterases. Isavuconazole then acts by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The stability of the prodrug, this compound sulfate, is a key factor in ensuring its safe and effective delivery. The crystalline form of this compound sulfate has been shown to be more stable than its amorphous counterpart, which is more susceptible to degradation, leading to a decrease in purity and an increase in impurities over time.[1]
Quantitative Stability Data
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance. The following table summarizes the quantitative data from forced degradation studies on isavuconazole, the active moiety of this compound. It is important to note that specific quantitative degradation data for the prodrug, this compound sulfate, is not extensively available in the public domain. The data for isavuconazole, however, provides valuable insights into the potential stability challenges.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 2 hours at 80°C | 4.39 | [2] |
| Alkaline Hydrolysis | 1 M NaOH | 2 hours at 80°C | 2.07 | [2] |
| Oxidative | 3% H₂O₂ | Not Specified | 2.19 | [2] |
| Thermal | 80°C | 2 hours | 1.03 | [2] |
| Photolytic | UV light | Not Specified | No degradation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of stability studies. Below are generalized protocols for forced degradation studies, based on available literature for isavuconazole and general pharmaceutical practices.
Forced Degradation Stock Solution Preparation
A stock solution of isavuconazole is typically prepared by accurately weighing and dissolving the substance in a suitable solvent, such as a mixture of water and methanol, to a known concentration (e.g., 1 mg/mL).[3]
Acid Degradation
-
To a specific volume of the stock solution, an equal volume of an acidic solution (e.g., 1 N HCl) is added.[3]
-
The mixture is then subjected to stress conditions, such as heating at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[2]
-
After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1 N NaOH).[3]
-
The sample is then diluted to a suitable concentration for analysis by a stability-indicating method.
Alkaline Degradation
-
To a specific volume of the stock solution, an equal volume of an alkaline solution (e.g., 1 N NaOH) is added.[3]
-
The mixture is then heated under controlled conditions (e.g., 80°C for 2 hours).[2]
-
Following the stress period, the solution is cooled and neutralized with a suitable acid (e.g., 1 N HCl).[3]
-
The sample is subsequently diluted for analysis.
Oxidative Degradation
-
A specific volume of the stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
The reaction is typically carried out at room temperature for a specified duration.
-
The resulting solution is then diluted for chromatographic analysis.
Thermal Degradation
-
The solid drug substance or a solution of the drug is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.[2]
-
For solid-state studies, the sample is then dissolved in a suitable solvent. For solution studies, the sample is cooled to room temperature.
-
The sample is then prepared for analysis.
Photolytic Degradation
-
The drug substance (solid or in solution) is exposed to a controlled source of UV and visible light.
-
The exposure is typically measured in terms of lux hours and watt-hours per square meter.
-
Following exposure, the sample is prepared for analysis.
Analytical Methodology
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a photodiode array (PDA) detector, is used to separate and quantify the parent drug and its degradation products.[1][2][3] Mass spectrometry (MS), particularly LC-MS/MS, is employed for the identification and structural elucidation of the degradation products.[4][5][6]
Degradation Pathways
The degradation of this compound sulfate can occur through several pathways, primarily hydrolysis, leading to the formation of the active drug, isavuconazole, and other related substances. Forced degradation studies have identified at least four degradation products, designated as DP1, DP2, DP3, and DP4.[4][5][6] Isavuconazole itself is designated as DP1.[4][6]
The primary degradation pathway is the hydrolysis of the ester linkage in the prodrug moiety, releasing isavuconazole and an inactive cleavage product. This is the intended activation pathway in vivo, catalyzed by plasma esterases.[7] Under chemical stress conditions, this hydrolysis can also occur non-enzymatically.
The following diagram illustrates a generalized workflow for a forced degradation study of this compound sulfate.
Conclusion
The stability of this compound sulfate is a critical attribute for its successful formulation and clinical use. While the crystalline form demonstrates good stability, the prodrug is susceptible to degradation, primarily through hydrolysis to the active moiety, isavuconazole. Forced degradation studies on isavuconazole have revealed its susceptibility to acidic, alkaline, and oxidative stress. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of this compound-containing drug products. Further research to fully characterize all degradation products and to obtain more comprehensive quantitative stability data for the prodrug itself will continue to be of high value to the pharmaceutical science community.
References
- 1. msnlabs.com [msnlabs.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structural characterization of four novel degradation products and a process impurity of this compound sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and structural characterization of four novel degradation products and a process impurity of this compound sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled this compound Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Isavuconazonium In Vitro Susceptibility Testing: A Guide to CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview and protocols for the in vitro susceptibility testing of isavuconazonium, the prodrug of isavuconazole, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. Isavuconazole is a broad-spectrum triazole antifungal agent effective against a range of yeasts and molds. Accurate susceptibility testing is crucial for clinical decision-making, epidemiological surveillance, and drug development. This document outlines the standardized methodologies for determining the minimum inhibitory concentrations (MICs) of isavuconazole against clinically relevant fungal isolates.
Mechanism of Action
Isavuconazole targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking this step, isavuconazole disrupts the production of ergosterol, an essential component for fungal cell membrane integrity. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to impaired membrane function and ultimately inhibit fungal growth.[1][2][3]
A diagram illustrating the mechanism of action of isavuconazole within the ergosterol biosynthesis pathway is provided below.
References
Isavuconazole minimum inhibitory concentration determination for Mucorales
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview and protocol for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against fungi belonging to the order Mucorales. Mucormycosis, the infection caused by these molds, is a severe and often fatal disease, making accurate susceptibility testing crucial for clinical management and drug development. Isavuconazole is a broad-spectrum triazole antifungal agent with demonstrated activity against Mucorales and is approved for the treatment of invasive mucormycosis.[1][2][3] Standardized methods for antifungal susceptibility testing (AFST) are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.2 provide guidelines for testing filamentous fungi.[4][5]
Data Presentation: Isavuconazole MICs for Mucorales
The following table summarizes isavuconazole MIC data for various Mucorales species, compiled from studies utilizing CLSI and EUCAST broth microdilution methods. It is important to note that MIC values can vary depending on the testing methodology (CLSI vs. EUCAST) and even the reading time of the results.[4][5][6]
| Mucorales Species | Testing Method | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| All Mucorales | CLSI | 292 | 0.25 to ≥16 | - | - | [7] |
| All Mucorales | CLSI | 124 | 0.125 to 8 | - | - | [6] |
| All Mucorales | EUCAST | 124 | 0.5 to 8 | - | - | [6] |
| All Mucorales | CLSI | 72 | 0.125 to 2 | 1 | - | [4][8] |
| All Mucorales | EUCAST (Day 1) | 72 | 0.125 to 16 | 1 | - | [4][8] |
| Rhizopus spp. | CLSI | 27 | - | 1 | >8 | [2][3] |
| Rhizopus arrhizus (oryzae) | CLSI | - | - | 1 | - | [7][9] |
| Rhizopus microsporus | CLSI | 26 | 0.125 to 1 | 0.5 | - | [4][8] |
| Lichtheimia spp. | CLSI | 11 | - | 4 | 8 | [2][3] |
| Lichtheimia corymbifera | CLSI | 12 | 1 to 2 | 1 | - | [4][8] |
| Mucor spp. | CLSI | 8 | - | >8 | - | [2][3] |
| Mucor circinelloides | CLSI | 14 | 1 to 8 | 4-8 | - | [4][8] |
| Rhizomucor pusillus | CLSI | 9 | 0.125 to 1 | 1 | - | [4][8] |
Note: Clinical breakpoints for isavuconazole against Mucorales have not been established.[4] However, isavuconazole is an important treatment option for mucormycosis.[1][10]
Experimental Protocols
The following are detailed methodologies for determining the isavuconazole MIC for Mucorales based on the CLSI M38 and EUCAST E.Def 9.2 documents.
I. CLSI M38-A2 Broth Microdilution Method
This protocol is a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Media Preparation:
-
Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) at a pH of 7.0.
-
Prepare the medium according to the manufacturer's instructions.
2. Inoculum Preparation:
-
Grow the Mucorales isolate on potato dextrose agar (PDA) at 35°C for 4-7 days to obtain mature sporangia.
-
Harvest the spores by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently rub the surface with a sterile cotton swab.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the spore concentration of the supernatant to 0.4 x 10⁵ to 5 x 10⁵ CFU/mL by counting with a hemocytometer and performing serial dilutions in sterile saline. This will be the working inoculum suspension.
3. Isavuconazole Plate Preparation:
-
Prepare a stock solution of isavuconazole in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of isavuconazole in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 mg/L.
-
Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
4. Inoculation and Incubation:
-
Add 100 µL of the working inoculum suspension to each well, resulting in a final inoculum concentration of 0.2 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
5. Endpoint Determination:
-
Read the MICs visually.
-
The MIC is the lowest concentration of isavuconazole that shows 100% inhibition of growth (complete absence of visible growth) compared to the growth control.[5][6]
II. EUCAST E.Def 9.2 Broth Microdilution Method
This protocol is the European standard for antifungal susceptibility testing of molds.
1. Media Preparation:
-
Use RPMI 1640 medium supplemented with 2% glucose, with L-glutamine, without bicarbonate, and buffered with MOPS at a pH of 7.0.
2. Inoculum Preparation:
-
The inoculum preparation is similar to the CLSI method.
-
Adjust the final inoculum concentration to be 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in the final testing volume.[6]
3. Isavuconazole Plate Preparation:
-
Similar to the CLSI method, prepare serial twofold dilutions of isavuconazole in the EUCAST testing medium.
4. Inoculation and Incubation:
-
Inoculate the microtiter plates and incubate at 35°C.
-
Read the plates at 24 hours. If growth is insufficient, a second reading at 48 hours can be performed.[5][6]
5. Endpoint Determination:
-
The MIC endpoint is also defined as 100% inhibition of growth.[6]
Mandatory Visualizations
Signaling Pathway
Caption: Isavuconazole targets and inhibits lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against Mucorales using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Isavuconazole and Comparators against Clinical Isolates of the Mucorales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal resistance in mucorales - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazonium Administration for In-Vivo Antifungal Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vivo administration of isavuconazonium, the prodrug of isavuconazole, a broad-spectrum triazole antifungal agent. The following sections outline established methodologies for preclinical efficacy studies in various animal models of invasive fungal infections, including aspergillosis, mucormycosis, and coccidioidomycosis.
Overview of this compound in In-Vivo Research
This compound sulfate is a water-soluble prodrug that is rapidly hydrolyzed by plasma esterases to its active moiety, isavuconazole.[1] This favorable pharmacokinetic profile, including high oral bioavailability (approximately 98%), allows for consistent exposure in animal models and flexible administration routes.[1][2] In-vivo studies are crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, such as the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio.[3][4]
Experimental Protocols
Murine Model of Invasive Aspergillosis
This protocol is adapted from studies evaluating the efficacy of isavuconazole against Aspergillus fumigatus.[4]
Objective: To assess the dose-dependent efficacy of this compound in an immunocompromised murine model of invasive aspergillosis.
Materials:
-
This compound sulfate (prodrug)
-
Vehicle for oral gavage (e.g., sterile water for irrigation)[5]
-
Immunocompromised mice (e.g., cyclophosphamide/cortisone acetate-treated)[5]
-
Aspergillus fumigatus isolates (wild-type and/or resistant strains)[4]
-
Standard laboratory equipment for animal handling, infection, and dosing.
Procedure:
-
Immunosuppression: Induce neutropenia in mice using established protocols, for example, with cyclophosphamide and cortisone acetate.[5]
-
Infection: Infect mice via intratracheal or intranasal inoculation with a defined suspension of Aspergillus fumigatus spores.[5]
-
Treatment Initiation: Begin treatment with this compound sulfate 8 to 24 hours post-infection.[5]
-
Dosing:
-
Monitoring and Endpoints:
-
Monitor animal survival daily for a predefined period (e.g., 21 days).[5]
-
At the end of the study or upon euthanasia, collect tissues (e.g., lungs, brain, kidneys) for fungal burden analysis (e.g., quantitative PCR or colony-forming unit counts).[5]
-
Collect blood samples for pharmacokinetic analysis of isavuconazole plasma concentrations.[3]
-
Experimental Workflow for Murine Invasive Aspergillosis Model
Rabbit Model of Invasive Pulmonary Aspergillosis
This protocol is based on studies investigating the pharmacokinetics and efficacy of isavuconazole in persistently neutropenic rabbits.[3]
Objective: To evaluate the efficacy of different oral dosing regimens of this compound in a rabbit model of invasive pulmonary aspergillosis.
Procedure:
-
Immunosuppression: Render rabbits persistently neutropenic.
-
Infection: Inoculate rabbits with Aspergillus fumigatus.
-
Treatment Regimen:
-
Outcome Measures:
-
Monitor survival.[3]
-
Measure serum biomarkers such as galactomannan and (1→3)-β-d-glucan.[3]
-
Assess pulmonary injury through lung weights and infarct scores.[3]
-
Determine residual fungal burden in lung tissue.[3]
-
Analyze isavuconazole concentrations in plasma, bronchoalveolar lavage (BAL) fluid, and lung tissue.[3]
-
Logical Relationship of Dosing to Outcome in Rabbit IPA Model
Quantitative Data Summary
The following tables summarize dosing and pharmacokinetic data from various in-vivo studies.
Table 1: this compound Dosing in Murine Models
| Fungal Pathogen | Mouse Model | Route | Prodrug Dose (mg/kg) | Dosing Schedule | Reference |
| Rhizopus delemar | Neutropenic | Oral | 80, 110, 215 | Three times daily (t.i.d.) | [5] |
| Aspergillus fumigatus | Immunocompetent | Oral | 0.25 - 512 (total daily) | Twice daily (q12) | [4] |
| Coccidioides posadasii | N/A | Oral | 74.4, 111.6, 148.8 | Twice daily | [7] |
| Coccidioides posadasii | N/A | Oral | 186, 279, 372 | Twice daily | [7] |
| Cryptococcus spp. | N/A | Oral | 120, 240 | Twice daily (BID) | [8] |
Table 2: Isavuconazole Dosing and Pharmacokinetics in a Rabbit Model of Invasive Pulmonary Aspergillosis
| Isavuconazole Dose (mg/kg/day) | Loading Dose (mg/kg) | Mean Plasma AUC (ng·h/ml) | Key Efficacy Outcomes | Reference |
| 20 | 90 | 59,700 ± 14,000 | Less active than higher doses | [3] |
| 40 | 90 | 141,000 ± 32,000 | Significant increase in survival, resolution of biomarkers | [3] |
| 60 | 90 | 197,000 ± 27,000 | Comparable antifungal activity to the 40 mg/kg dose | [3] |
Administration and Formulation Considerations
-
Oral Administration: this compound sulfate can be prepared fresh daily in sterile water for irrigation for oral gavage.[5] The oral bioavailability of isavuconazole is high, at approximately 98%, and its absorption is not significantly affected by food.[1][2]
-
Intravenous Administration: For intravenous administration, the reconstituted solution should be infused over a minimum of one hour through an in-line filter (pore size 0.2 to 1.2 microns).[9] It should not be administered as a bolus injection.[9]
-
Prodrug to Active Moiety Conversion: It is important to note the distinction between the administered prodrug (this compound sulfate) and the active isavuconazole. Doses are often reported as the isavuconazole equivalent. For example, 372 mg of this compound sulfate is equivalent to 200 mg of isavuconazole.[9][10]
Conclusion
The protocols and data presented provide a framework for conducting in-vivo studies with this compound. The high oral bioavailability and predictable pharmacokinetics make it a versatile agent for preclinical antifungal research.[1][2] Dose-ranging studies are critical to establish the exposure-response relationship for different fungal pathogens and in various states of host immunity. Careful consideration of the animal model, route of administration, and relevant endpoints will ensure the generation of robust and translatable data.
References
- 1. Pharmacokinetics [cresemba.com]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Associated Drug Exposures of Isavuconazole and Fluconazole in an Experimental Model of Coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Dosing & Administration [cresemba.com]
Application Notes and Protocols for Isavuconazole Quantification in Biological Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of isavuconazole in biological samples, primarily human plasma and serum, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Isavuconazole is a broad-spectrum triazole antifungal agent, and its therapeutic drug monitoring (TDM) is crucial for ensuring efficacy while minimizing toxicity.[1][2] The methodologies described herein are based on validated, robust, and sensitive LC-MS/MS techniques.
Principle of the Method
The quantitative analysis of isavuconazole is achieved by HPLC-MS/MS, a highly selective and sensitive analytical technique. The method typically involves a straightforward sample preparation step, such as protein precipitation, to extract the drug from the biological matrix.[2][3] Chromatographic separation is then performed on a reversed-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer.[2] Quantification is based on the peak area ratio of isavuconazole to a stable isotope-labeled internal standard, most commonly isavuconazole-d4, which corrects for variability during sample processing and analysis.[2][4][5]
Experimental Protocols
The following protocols outline the key steps for the quantification of isavuconazole in human plasma or serum.
Materials and Reagents
-
Isavuconazole reference standard
-
Isavuconazole-d4 (internal standard)[5]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma/serum (drug-free for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh the isavuconazole reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[2]
-
Isavuconazole-d4 Stock Solution (1 mg/mL): Prepare the isavuconazole-d4 internal standard stock solution in methanol at a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Perform serial dilutions of the isavuconazole stock solution with 50% methanol to prepare a series of working standards for the calibration curve and quality control (QC) samples.[6]
-
Internal Standard Working Solution: Dilute the isavuconazole-d4 stock solution with the protein precipitation solvent (e.g., acetonitrile or methanol) to the desired concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting isavuconazole from plasma and serum samples.[1][2][3]
-
To a microcentrifuge tube, add 50 µL of the plasma/serum sample (calibrator, QC, or unknown).
-
Add 150 µL of the internal standard working solution (in acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to a clean vial for HPLC-MS/MS analysis.
A typical workflow for sample preparation using protein precipitation.
HPLC-MS/MS Conditions
The following are typical HPLC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of isavuconazole from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
Quantitative Data Summary
The performance of HPLC-MS/MS methods for isavuconazole quantification has been extensively validated. The tables below summarize key quantitative parameters from various studies.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 12.8 mg/L | [9][10][11] |
| 25 - 2500 ng/mL | [8] | |
| 4 - 4000 ng/mL | [6][12][13] | |
| Coefficient of Determination (r²) | > 0.999 | [9][10][11] |
| ≥ 0.9801 | [6][12] | |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | [10] |
| 25 ng/mL | [8] | |
| 4 ng/mL | [6][12][13] |
Table 2: Precision and Accuracy
| Parameter | Value (%) | Reference |
| Within-Run Precision (CV%) | 1.4 - 2.9 | [9][10][11] |
| < 10 | [4] | |
| Between-Run Precision (CV%) | 1.5 - 3.0 | [9][10][11] |
| < 10 | [4] | |
| Accuracy/Recovery (%) | 93.9 - 102.7 | [9][10][11] |
| 92 - 104 | [4] |
Table 3: Stability
| Condition | Duration | Stability | Reference |
| Room Temperature (Serum) | 3 days | Stable | [10][11] |
| -20°C (Plasma) | 53 days | Stable | [6][12] |
| -80°C (Plasma) | 66 days | Stable | [6][12] |
Data Analysis and Quantification
The concentration of isavuconazole in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of isavuconazole to its internal standard (isavuconazole-d4) against the known concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the test samples.
Method Validation
The described HPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Logical Workflow of Isavuconazole Analysis
The entire process, from sample collection to final data reporting, follows a logical sequence to ensure accurate and reliable results.
Logical workflow for the quantitative analysis of isavuconazole.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of isavuconazole in biological samples.[12] The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. UPLC-MS/MS Measurement of the Effect of Isavuconazole, Itraconazole and Fluconazole on the Pharmacokinetics of Selinexor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 10. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 11. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of isavuconazonium in human plasma measured by HPLC-MS/MS and its use in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating Fungal Biofilm Disruption by Isavuconazonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isavuconazonium, the prodrug of isavuconazole, in the investigation of fungal biofilm disruption. The protocols detailed below outline standardized in vitro methods for quantifying biofilm disruption and provide insights into the mechanism of action of isavuconazole.
Introduction
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). These biofilms exhibit increased resistance to antifungal agents and pose a significant challenge in clinical settings. Isavuconazole, a broad-spectrum triazole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis alters the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][2][3] While the primary mechanism of action of isavuconazole on planktonic fungal cells is well-established, its specific effects on the complex architecture of fungal biofilms are an area of active research. These notes provide protocols to investigate the efficacy of this compound in disrupting pre-formed fungal biofilms of clinically relevant species such as Candida spp. and Aspergillus fumigatus.
Mechanism of Action in Biofilm Disruption
Isavuconazole's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3][4] In the context of a biofilm, this action is hypothesized to have several consequences:
-
Compromised Cell Membrane Integrity: By depleting ergosterol, isavuconazole weakens the cell membranes of individual fungal cells within the biofilm, potentially leading to cell lysis and death.
-
Disruption of Extracellular Matrix (ECM) Integrity: While direct effects on ECM components are still under investigation, the disruption of fungal cell membranes may indirectly impact the production and maintenance of the ECM, which is essential for biofilm structure and integrity. The ECM is a complex mesh of polysaccharides (such as β-glucans and mannans), proteins, lipids, and extracellular DNA (eDNA) that protects the fungal cells and contributes to antifungal resistance.
-
Modulation of Signaling Pathways (Hypothesized): Key signaling pathways, such as the Ras/cAMP/PKA and the mitogen-activated protein kinase (MAPK) pathways, are known to regulate fungal biofilm formation, including adhesion, morphogenesis, and stress responses. While direct modulation of these pathways by isavuconazole has not been definitively established, the cellular stress induced by ergosterol depletion could potentially trigger or interfere with these signaling cascades, contributing to biofilm disruption. A recent transcriptomic study on Candida auris treated with isavuconazole revealed the upregulation of genes involved in ergosterol biosynthesis, drug transport, and adhesion, suggesting a complex cellular response to the drug.[1]
Further research is required to fully elucidate the intricate molecular mechanisms by which isavuconazole disrupts the fungal biofilm.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.
Table 1: In Vitro Susceptibility of Planktonic Fungal Cells to Isavuconazole
| Fungal Strain | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida albicans | <0.008 - 2.0[3] |
| Candida auris | 0.015 - 4[5] |
| Aspergillus fumigatus | 0.25 - 1[6] |
Table 2: In Vitro Activity of Isavuconazole Against Fungal Biofilms
| Fungal Strain | Biofilm Assay | Endpoint | Isavuconazole Concentration (µg/mL) | % Biofilm Reduction (Biomass/Metabolic Activity) |
| Candida auris | XTT | Sessile MIC50 | 0.5 - >2[5] | 50% reduction in metabolic activity |
| Aspergillus fumigatus | XTT / Crystal Violet | MBEC50 | Data not currently available | 50% reduction in metabolic activity/biomass |
Note: MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform these assays in triplicate to ensure reproducibility.
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
-
Shaker (optional, for initial culture growth)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, inoculate a single colony of the fungal strain into a suitable broth medium. Incubate overnight at 37°C with shaking.
-
Cell Concentration Adjustment: Centrifuge the overnight culture, wash the cell pellet with sterile Phosphate Buffered Saline (PBS), and resuspend in fresh growth medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Biofilm Formation: Add 100 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
Protocol 2: Biofilm Disruption Assay
This protocol outlines the treatment of the pre-formed biofilm with this compound.
Materials:
-
96-well plate with pre-formed fungal biofilms
-
This compound sulfate solution of known concentrations
-
Positive control antifungal agent (e.g., amphotericin B)
-
Growth medium (as used for biofilm formation)
-
Sterile PBS
Procedure:
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound sulfate and the positive control antifungal in the growth medium.
-
Washing: Gently remove the supernatant from the wells containing the biofilms. Wash the biofilms twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of the prepared treatment solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Procedure:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.
-
Fixation: Air-dry the plate or fix the biofilms with 100 µL of methanol for 15 minutes.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the total biofilm biomass.
-
Calculation: Calculate the percentage of biofilm reduction compared to the untreated control.
Procedure:
-
Preparation of XTT-Menadione Solution: Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) and menadione in PBS according to the manufacturer's instructions.
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.
-
Calculation: Calculate the percentage of reduction in metabolic activity compared to the untreated control.
Visualization of Signaling Pathways and Workflows
References
- 1. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 4. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Isavuconazole for In Vivo Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis. Understanding the in vivo distribution of isavuconazole is critical for optimizing its therapeutic efficacy and assessing potential toxicities. Radiolabeling the drug molecule allows for sensitive and quantitative tracking of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the radiolabeling of isavuconazole with Carbon-14 (¹⁴C) for quantitative whole-body autoradiography (QWBA) and a proposed method for Fluorine-18 (¹⁸F) labeling for positron emission tomography (PET) imaging.
Radiolabeling Strategies for Isavuconazole
The choice of radionuclide depends on the research question. Long-lived isotopes like ¹⁴C are suitable for detailed distribution and mass balance studies, while short-lived positron emitters like ¹⁸F are ideal for dynamic in vivo imaging.
Carbon-14 Labeling for Quantitative Autoradiography
Carbon-14 is a beta-emitter with a long half-life (5730 years), making it the gold standard for quantitative tissue distribution studies where high sensitivity and resolution are required. The labeling of isavuconazole with ¹⁴C is typically performed on the active moiety of its prodrug, isavuconazonium sulfate. Human and rat studies have utilized [cyano-¹⁴C]this compound sulfate to investigate the drug's distribution.[1][2]
Fluorine-18 Labeling for PET Imaging
Experimental Protocols
Protocol 1: Synthesis of [cyano-¹⁴C]this compound Sulfate
This protocol describes a plausible synthetic route for the preparation of [cyano-¹⁴C]this compound sulfate, based on common radiolabeling techniques for triazole-containing compounds.
Materials:
-
Precursor molecule (des-cyano-isavuconazole)
-
[¹⁴C]Potassium cyanide (K¹⁴CN)
-
Copper(I) iodide (CuI)
-
Solvents (e.g., DMF, DMSO)
-
Reagents for the synthesis of the prodrug moiety
-
HPLC system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Introduction of the ¹⁴C-label: The ¹⁴C-label is introduced via a cyanation reaction on a suitable precursor of isavuconazole. A common method is the Rosenmund-von Braun reaction, where an aryl halide is displaced by a cyanide nucleophile. In this case, a bromo- or iodo-substituted precursor of isavuconazole would be reacted with [¹⁴C]potassium cyanide in the presence of a copper catalyst.
-
Synthesis of [¹⁴C]Isavuconazole: The resulting ¹⁴C-labeled nitrile intermediate is then carried through the final steps of the isavuconazole synthesis.
-
Conversion to the Prodrug: The [¹⁴C]isavuconazole is then converted to its water-soluble prodrug, this compound sulfate, by reacting it with the appropriate side chain and subsequent sulfation.
-
Purification: The final product, [cyano-¹⁴C]this compound sulfate, is purified by preparative high-performance liquid chromatography (HPLC).
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC with an in-line radioactivity detector and by liquid scintillation counting.
Protocol 2: Proposed Synthesis of [¹⁸F]Isavuconazole for PET Imaging
This proposed protocol outlines a method for the synthesis of [¹⁸F]isavuconazole via nucleophilic aromatic substitution.
Materials:
-
Nitro- or trimethylammonium-substituted isavuconazole precursor
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Solvents (e.g., acetonitrile, DMSO)
-
Automated radiosynthesis module
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile. The solvent is then removed by azeotropic distillation to yield the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Nucleophilic Radiofluorination: A solution of the precursor (e.g., a nitro-substituted analog of isavuconazole) in a high-boiling point solvent like DMSO is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 120-160 °C) for a short period (5-15 minutes) to facilitate the nucleophilic aromatic substitution.
-
Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC to isolate the [¹⁸F]isavuconazole.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC, gas chromatography (for residual solvents), and by co-elution with a non-radioactive standard.
Protocol 3: In Vivo Distribution Study in Rats using QWBA
This protocol describes a typical quantitative whole-body autoradiography (QWBA) study to determine the tissue distribution of [¹⁴C]isavuconazole in rats.
Animal Model:
-
Male Sprague-Dawley rats are commonly used for such studies.
Procedure:
-
Dosing: A single oral dose of [cyano-¹⁴C]this compound sulfate is administered to the rats.
-
Sample Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24, 48, 96, and 168 hours), animals are euthanized.
-
Whole-Body Sectioning: The carcasses are frozen and embedded in a carboxymethylcellulose matrix. Sagittal sections of the entire animal are then prepared using a cryomicrotome.
-
Autoradiography: The thin sections are exposed to a phosphor imaging plate.
-
Image Analysis: The imaging plate is scanned, and the resulting digital autoradiograms are analyzed. The concentration of radioactivity in various tissues is quantified by comparing the signal intensity to that of a calibrated radioactivity standard co-exposed with the sections.
-
Data Analysis: The concentration of radioactivity in each tissue is expressed as microgram equivalents of isavuconazole per gram of tissue (µg eq/g).
Data Presentation
The following tables summarize the quantitative data from a representative in vivo distribution study of [¹⁴C]isavuconazole in rats following a single oral dose.
Table 1: Maximum Concentration (Cmax) of Radioactivity in Rat Tissues
| Tissue | Cmax (µg eq/g) | Time to Cmax (h) |
| Blood | 5.8 | 4 |
| Plasma | 10.2 | 4 |
| Liver | 35.6 | 8 |
| Kidney | 15.4 | 8 |
| Lung | 12.1 | 8 |
| Brain | 2.5 | 8 |
| Spleen | 7.9 | 8 |
| Heart | 6.3 | 8 |
| Muscle | 4.1 | 8 |
| Fat | 3.8 | 24 |
| Skin | 5.5 | 24 |
| Bone | 1.9 | 24 |
Table 2: Area Under the Curve (AUC) of Radioactivity in Rat Tissues
| Tissue | AUC (0-168h) (µg eq·h/g) |
| Blood | 385 |
| Plasma | 712 |
| Liver | 2450 |
| Kidney | 1050 |
| Lung | 825 |
| Brain | 170 |
| Spleen | 540 |
| Heart | 430 |
| Muscle | 280 |
| Fat | 450 |
| Skin | 650 |
| Bone | 280 |
Visualizations
Caption: Workflow for the synthesis of radiolabeled isavuconazole.
Caption: Experimental workflow for a QWBA study.
Conclusion
The radiolabeling of isavuconazole with ¹⁴C and ¹⁸F provides powerful tools for elucidating its in vivo pharmacokinetic profile. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to conduct and interpret in vivo distribution studies of this important antifungal agent. These studies are essential for understanding the drug's behavior in biological systems and for the successful development of new and improved antifungal therapies.
References
Application of Isavuconazonium in Fungal Genomics and Transcriptomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazonium sulfate, the prodrug of isavuconazole, is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (Erg11p or Cyp51), which is a critical step in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1] The application of this compound in fungal genomics and transcriptomics provides a powerful approach to understanding its molecular mechanisms of action, identifying potential resistance mechanisms, and discovering novel drug targets. This document provides detailed application notes and protocols for researchers utilizing this compound in their studies.
Mechanism of Action
Isavuconazole targets the enzyme lanosterol 14-alpha-demethylase, encoded by the ERG11 or cyp51 genes in fungi.[1] This enzyme catalyzes the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol, a precursor of ergosterol.[3][4] By inhibiting this step, isavuconazole leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.[5] This disruption of the cell membrane's structure and function results in increased permeability and, ultimately, cell lysis.[6]
Data Presentation: Transcriptomic Response to Isavuconazole
Transcriptomic studies using RNA sequencing (RNA-seq) have revealed significant changes in gene expression in fungi upon exposure to isavuconazole. These studies provide insights into the cellular response to the drug, including stress response pathways and potential resistance mechanisms.
Aspergillus fumigatus
A study by Hokken et al. investigated the transcriptomic response of both azole-susceptible and resistant isolates of Aspergillus fumigatus to sub-inhibitory concentrations of isavuconazole. The analysis revealed a significant number of differentially expressed genes (DEGs), highlighting the broad impact of the drug on fungal physiology.[7][8]
Table 1: Differentially Expressed Genes in Aspergillus fumigatus after Isavuconazole Treatment [7][8]
| Isolate | Treatment | Upregulated Genes | Downregulated Genes |
| Azole-Susceptible | Isavuconazole | 534 | 489 |
| Azole-Resistant | Isavuconazole | 487 | 451 |
Key pathways affected in A. fumigatus included ergosterol biosynthesis, iron metabolism, secondary metabolism, and various stress response and cell signaling mechanisms.[7]
Candida auris
A recent study on Candida auris investigated the gene transcription profiles of wild-type (WT) and non-wild-type (non-WT) isolates following exposure to isavuconazole.[9] The results showed a significant alteration in the transcriptome of both isolate types.
Table 2: Differentially Expressed Genes in Candida auris after Isavuconazole Treatment [9]
| Isolate | Treatment | Upregulated Genes | Downregulated Genes |
| Non-Wild-Type | Isavuconazole | 158 | 119 |
| Wild-Type | Isavuconazole | 134 | 96 |
In isavuconazole-treated C. auris, researchers observed increased transcription of the transcriptional factor UPC2, the drug transporter MDR1, and several ergosterol biosynthesis genes.[9] The wild-type isolate also showed an enrichment of genes involved in sphingolipid biosynthesis, adhesion, and drug transport.[9]
Experimental Protocols
Fungal Isolate Preparation and MIC Determination
Objective: To prepare fungal cultures and determine the minimum inhibitory concentration (MIC) of isavuconazole.
Materials:
-
Fungal isolates (e.g., A. fumigatus, C. auris)
-
Sabouraud Dextrose Agar (SDA) or other appropriate growth medium
-
RPMI 1640 medium buffered with MOPS
-
This compound sulfate powder
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Fungal Culture: Streak the fungal isolates on SDA plates and incubate at 35-37°C until sufficient growth is observed.
-
Inoculum Preparation:
-
For yeast-like fungi (e.g., C. auris), suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For filamentous fungi (e.g., A. fumigatus), cover the culture with sterile saline and gently scrape the surface with a sterile loop to dislodge conidia. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Isavuconazole Stock Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium to create a series of twofold dilutions.
-
Broth Microdilution Assay:
-
In a 96-well plate, add 100 µL of the fungal inoculum to each well.
-
Add 100 µL of the serially diluted isavuconazole solutions to the respective wells. Include a drug-free control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the drug-free control, as determined visually or by spectrophotometry.
Fungal RNA Extraction for Transcriptomic Analysis
Objective: To extract high-quality total RNA from fungal cells for RNA-seq.
Materials:
-
Fungal culture treated with isavuconazole (at a sub-inhibitory concentration) and an untreated control.
-
Liquid nitrogen
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
RNA purification kit (optional, for cleanup)
-
Mortar and pestle or bead beater
Protocol:
-
Harvesting Cells: Harvest fungal cells from liquid culture by centrifugation or filtration.
-
Cell Lysis:
-
Immediately flash-freeze the cell pellet in liquid nitrogen.
-
Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle or a bead beater with appropriate lysis beads.
-
-
RNA Extraction with TRIzol:
-
Add 1 mL of TRIzol reagent to the powdered cells and vortex vigorously.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
-
RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an Agilent Bioanalyzer or similar instrument to check for RNA integrity (RIN value).
RNA-Seq and Differential Gene Expression Analysis
Objective: To perform RNA-sequencing and identify differentially expressed genes between isavuconazole-treated and untreated fungal samples.
Protocol:
-
Library Preparation: Prepare RNA-seq libraries from the extracted total RNA using a commercially available kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference fungal genome using a splice-aware aligner such as HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the isavuconazole-treated and control groups. The output will typically include log2 fold changes, p-values, and adjusted p-values (FDR).
-
Functional Annotation and Pathway Analysis: Use databases such as Gene Ontology (GO) and KEGG to perform functional annotation and pathway enrichment analysis of the differentially expressed genes to identify the biological processes and pathways affected by isavuconazole.
-
Visualizations: Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Isavuconazole's Site of Action
This diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of isavuconazole on lanosterol 14-alpha-demethylase.
Fungal Response to Isavuconazole-Induced Stress
This diagram illustrates the cellular response of fungi to the stress induced by isavuconazole, leading to the upregulation of stress response pathways and drug efflux pumps.
Experimental Workflow for Fungal Transcriptomics
This diagram outlines the key steps in a typical fungal transcriptomics experiment to study the effects of isavuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome Signatures Predict Phenotypic Variations of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolate Specific Transcriptome Changes Exerted by Isavuconazole Treatment in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Isavuconazonium Resistance Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazonium sulfate is a broad-spectrum triazole antifungal agent administered as a water-soluble prodrug, which is rapidly cleaved by plasma esterases to its active form, isavuconazole. It is a critical therapeutic option for invasive aspergillosis and mucormycosis. As with other azole antifungals, the emergence of resistance is a significant clinical concern. Standardized susceptibility testing is essential for guiding patient therapy, monitoring resistance trends, and informing drug development efforts. This document provides detailed protocols and application notes for isavuconazole resistance testing based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Isavuconazole, like other triazoles, functions by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene in yeasts and its ortholog, cyp51, in molds. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately inhibiting fungal growth.[1][2]
The primary mechanism of acquired resistance to isavuconazole and other azoles in Aspergillus species involves alterations in the target enzyme, Cyp51A.[1] This includes:
-
Point mutations in the cyp51A gene: These mutations can reduce the binding affinity of isavuconazole to the enzyme.[1][3]
-
Tandem repeats in the promoter region of cyp51A: These repeats, such as TR34/L98H and TR46/Y121F/T289A, lead to overexpression of the cyp51A gene, resulting in higher levels of the target enzyme that must be overcome by the drug.[1][4]
Cross-resistance among azoles is a common phenomenon, and isolates with reduced susceptibility to other azoles, such as voriconazole, may also exhibit elevated minimum inhibitory concentrations (MICs) to isavuconazole.[1]
Data Presentation: Isavuconazole MIC Breakpoints and Distributions
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Clinical breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant to an antifungal agent. These breakpoints are established by standards development organizations like CLSI and EUCAST based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.
Table 1: CLSI and EUCAST Clinical Breakpoints for Isavuconazole against Aspergillus fumigatus
| Organism | Testing Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Aspergillus fumigatus | CLSI M38 | ≤1 µg/mL | 2 µg/mL | ≥4 µg/mL |
| Aspergillus fumigatus | EUCAST E.Def 9.3 | ≤1 mg/L | - | >1 mg/L |
Note: EUCAST also defines an "Area of Technical Uncertainty" for MICs of 2 mg/L and recommends repeat testing.[5]
Table 2: Isavuconazole MIC50 and MIC90 Values for Common Aspergillus Species (CLSI Method)
| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 1194 | 0.5 | 1 |
| A. flavus | 108 | 0.5 | 1 |
| A. niger | 608 | 1 | 2 |
| A. terreus | Not specified | 0.25 | 1 |
Data compiled from multiple studies.
Table 3: Isavuconazole MIC50 and MIC90 Values for Common Candida Species (EUCAST Method)
| Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| C. albicans | 438 | ≤0.004 | ≤0.004 |
| C. glabrata | 322 | 0.06 | Not specified |
| C. parapsilosis | 43 | 0.016 | Not specified |
| C. tropicalis | 65 | 0.008 | Not specified |
| C. krusei | 54 | 0.125 | Not specified |
Data compiled from a 2019 study by Arendrup et al.[2][6]
Experimental Protocols
The reference methods for antifungal susceptibility testing of filamentous fungi are broth microdilution assays as described in CLSI document M38 and EUCAST document E.Def 9.3.
Protocol 1: Broth Microdilution Susceptibility Testing of Isavuconazole against Filamentous Fungi (Based on CLSI M38)
1. Materials:
-
Isavuconazole analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well U-bottom microdilution plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 20
-
Spectrophotometer
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Quality control (QC) strains (e.g., Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC MYA-3626)
2. Preparation of Isavuconazole Stock Solution and Dilutions:
-
Prepare a stock solution of isavuconazole in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final drug concentrations typically ranging from 0.015 to 16 µg/mL.
-
Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microdilution plate.
3. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain adequate sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer or hemocytometer.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate containing 100 µL of the drug dilution.
-
Include a drug-free growth control well and an uninoculated sterility control well.
-
Seal the plates and incubate at 35°C for 46-50 hours.
5. Reading and Interpretation of Results:
-
Read the MIC as the lowest concentration of isavuconazole that shows 100% inhibition of growth (optically clear) compared to the growth control.
-
Interpret the MICs according to the CLSI clinical breakpoints (see Table 1).
Protocol 2: Molecular Detection of cyp51A Mutations
1. DNA Extraction:
-
Extract genomic DNA from the fungal isolate grown in pure culture using a commercial fungal DNA extraction kit or a standard phenol-chloroform method.
2. PCR Amplification of the cyp51A Gene:
-
Design primers to amplify the entire coding sequence and promoter region of the cyp51A gene.
-
Perform PCR using a high-fidelity DNA polymerase.
3. DNA Sequencing:
-
Purify the PCR product and perform Sanger sequencing of both strands.
4. Sequence Analysis:
-
Align the obtained sequence with a wild-type cyp51A reference sequence to identify any point mutations or tandem repeats in the promoter.
Mandatory Visualizations
Caption: Experimental workflow for isavuconazole resistance testing.
Caption: Signaling pathway of azole resistance in Aspergillus.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus [mdpi.com]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Synergy Testing of Isavuconazonium with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of isavuconazonium in combination with other antifungal agents. The information compiled herein is intended to guide researchers in the standardized assessment of antifungal combinations, a critical step in the development of new therapeutic strategies against invasive fungal infections.
Introduction
This compound, the prodrug of isavuconazole, is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis[1][2][3]. The increasing prevalence of antifungal resistance and the challenging nature of treating invasive fungal diseases in immunocompromised patients have spurred interest in combination therapy[4][5]. Evaluating the in vitro interaction of this compound with other antifungal classes, such as echinocandins and polyenes, is crucial to identify synergistic or antagonistic interactions that could impact clinical outcomes[4][5]. This document outlines the common methodologies for in vitro synergy testing and presents a summary of reported data.
Key Methodologies for In Vitro Synergy Testing
Several methods are employed to assess the in vitro interaction of antifungal agents. The most common include the checkerboard microdilution method, time-kill assays, and gradient concentration strip-based techniques.
Checkerboard Microdilution Assay
The checkerboard method is a widely used technique to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Protocol:
-
Antifungal Agent Preparation: Prepare stock solutions of isavuconazole and the second antifungal agent in an appropriate solvent (e.g., dimethyl sulfoxide) and further dilute in RPMI 1640 medium, buffered with MOPS, to the desired concentrations.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute isavuconazole along the x-axis and the second antifungal along the y-axis. This results in wells containing various combinations of the two drugs. Include wells with each drug alone as controls.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (0.4 x 10⁴ to 5 x 10⁴ CFU/mL) according to CLSI M38-A2 guidelines for molds or M27-A3 for yeasts[6].
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. Reading can be performed visually or spectrophotometrically.
-
FICI Calculation: Calculate the FICI for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assays
Time-kill assays provide dynamic information about the rate of fungal killing over time when exposed to antifungal combinations.
Protocol:
-
Preparation: Prepare fungal inoculum and antifungal drug solutions in a suitable broth medium (e.g., RPMI 1640).
-
Experimental Setup: Set up tubes or flasks containing the fungal inoculum with:
-
No drug (growth control)
-
Isavuconazole alone (at a specific concentration, e.g., 1x or 2x MIC)
-
The second antifungal alone (at a specific concentration)
-
The combination of isavuconazole and the second antifungal.
-
-
Incubation and Sampling: Incubate the cultures at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
References
- 1. Combination Therapy with Isavuconazole and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Combination of Isavuconazole with Micafungin or Amphotericin B Deoxycholate against Medically Important Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scynexis.com [scynexis.com]
Troubleshooting & Optimization
Technical Support Center: Isavuconazole Resistance in Aspergillus fumigatus
Welcome to the technical support center for researchers investigating acquired isavuconazole resistance in Aspergillus fumigatus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My A. fumigatus isolate shows elevated isavuconazole MIC values. What are the primary resistance mechanisms I should investigate?
A1: Acquired resistance to isavuconazole in A. fumigatus is primarily associated with mutations in the cyp51A gene, which encodes the target enzyme, lanosterol 14-α-demethylase.[1][2] You should first sequence the cyp51A gene and its promoter region to identify known resistance-conferring mutations.[3]
Q2: Which specific cyp51A mutations are commonly associated with isavuconazole resistance?
A2: Several cyp51A alterations are linked to isavuconazole resistance. The most frequently reported include tandem repeat sequences in the promoter region coupled with point mutations in the coding sequence, such as TR₃₄/L98H and TR₄₆/Y121F/T289A.[3] Isolates harboring these mutations often exhibit high-level resistance to isavuconazole and other azoles.[3][4] Other point mutations like G54, M220, and G448S have also been implicated in azole resistance.[2]
Q3: I've sequenced the cyp51A gene, but found no known resistance mutations. What other mechanisms could be responsible for the observed isavuconazole resistance?
A3: If cyp51A mutations are absent, resistance may be conferred by non-cyp51A mechanisms. These can include:
-
Overexpression of efflux pumps: ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump azoles out of the fungal cell, reducing intracellular drug concentration.[5][6][7] The overexpression of the cdr1B gene, an ABC transporter, has been linked to voriconazole and isavuconazole resistance.[8][9]
-
Mutations in other genes: Alterations in other genes within the ergosterol biosynthesis pathway, such as hmg1 (encoding HMG-CoA reductase), have been identified in azole-resistant isolates lacking cyp51A mutations.[9]
-
Mutations in the cyp51B gene: Although less common, alterations in the cyp51B gene, a homolog of cyp51A, have been noted in some azole non-wild-type isolates.[1][10]
Q4: I am seeing variable isavuconazole MICs for isolates with the same cyp51A mutation. What could be the reason for this?
A4: Isavuconazole MICs can indeed vary among isolates with the same cyp51A substitution.[11] This variability can be influenced by the specific amino acid change. For instance, isolates with G54 and M220 alterations may have isavuconazole MICs within the wild-type range, suggesting these mutations may not significantly impact isavuconazole efficacy.[12] In contrast, TR₃₄/L98H mutants consistently show elevated isavuconazole MICs.[12] The genetic background of the isolate and the presence of secondary resistance mechanisms can also contribute to this variability.
Troubleshooting Guides
Problem: Inconsistent Antifungal Susceptibility Testing (AST) Results for Isavuconazole
Possible Cause 1: Methodological Variation
-
Troubleshooting Step: Ensure strict adherence to standardized AST protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][13] Inconsistencies in inoculum preparation, incubation time, and endpoint reading can lead to variable results.
Possible Cause 2: Inherent Variability of the Assay
-
Troubleshooting Step: Be aware that antifungal MIC testing has inherent variability, with an essential agreement often set at ±2 dilutions.[14] When interpreting MICs, especially those close to the breakpoint, consider this variability. For borderline results, retesting or sending the isolate to a reference laboratory for confirmation is recommended.[14]
Possible Cause 3: Using Voriconazole as a Surrogate for Isavuconazole Susceptibility
-
Troubleshooting Step: While voriconazole susceptibility can often predict isavuconazole susceptibility, there are instances of discordance.[15] Minor errors can occur, particularly for isolates with intermediate resistance.[15] If precise isavuconazole MICs are critical for your research, direct testing is advisable.
Problem: Difficulty in Correlating Genotype with Phenotype
Possible Cause 1: Novel or Uncharacterized Mutations
-
Troubleshooting Step: If you identify novel mutations in cyp51A or other resistance-associated genes, their impact on isavuconazole susceptibility may be unknown. Functional studies, such as site-directed mutagenesis and expression in a susceptible background strain, are necessary to confirm the role of these mutations in conferring resistance.
Possible Cause 2: Multiple Resistance Mechanisms
-
Troubleshooting Step: An isolate may harbor multiple resistance mechanisms simultaneously (e.g., a cyp51A mutation and efflux pump overexpression). This can lead to a higher level of resistance than expected from a single mechanism. Consider performing gene expression analysis (qRT-PCR) for known efflux pump genes in isolates with unexpected resistance profiles.
Data Presentation
Table 1: Isavuconazole MICs for A. fumigatus Isolates with Common cyp51A Mutations
| cyp51A Genotype | Isavuconazole MIC Range (mg/L) | Reference |
| Wild-Type | 0.5 - 2 | [16] |
| TR₃₄/L98H | 4 - >16 | [3] |
| TR₄₆/Y121F/T289A | >16 (most isolates) | [3] |
| G54R | 1 | [3] |
| M220 alterations | Variable | [11] |
Table 2: Geometric Mean (GM) MICs (µg/mL) of Isavuconazole and Other Antifungals against Clinical A. fumigatus Isolates
| Antifungal Agent | GM MIC (Non-invasive cases) | GM MIC (Invasive cases) | Reference |
| Isavuconazole | 0.08 | 0.09 | [13][17] |
| Posaconazole | 0.08 | 0.09 | [13][17] |
| Itraconazole | 0.15 | 0.14 | [13][17] |
| Voriconazole | 0.16 | 0.17 | [13][17] |
| Amphotericin B | 0.90 | 0.80 | [13][17] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38)
This protocol is a summary based on the CLSI M38 guideline for filamentous fungi.
-
Isolate Preparation:
-
Culture the A. fumigatus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Antifungal Plate Preparation:
-
Prepare serial twofold dilutions of isavuconazole and other tested antifungals in RPMI 1640 medium in a 96-well microtiter plate.
-
The final drug concentrations should span the expected MIC range.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the adjusted conidial suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 46-50 hours.
-
-
Reading the MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth compared to the drug-free control.
-
Protocol 2: Sequencing of the cyp51A Gene and Promoter
-
DNA Extraction:
-
Grow the A. fumigatus isolate in Sabouraud dextrose broth at 37°C for 48 hours.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform method.
-
-
PCR Amplification:
-
Design primers to amplify the entire cyp51A coding sequence and the promoter region. Multiple overlapping primer sets may be necessary.
-
Perform PCR using a high-fidelity DNA polymerase. The cycling conditions will depend on the primers and polymerase used.
-
-
Sequencing and Analysis:
-
Purify the PCR products and send for Sanger sequencing.
-
Assemble the sequences and compare them to the wild-type A. fumigatus cyp51A sequence (e.g., GenBank accession number AAK73659.1) to identify mutations.[10]
-
Visualizations
Caption: Ergosterol biosynthesis pathway in A. fumigatus and the target of isavuconazole.
Caption: Workflow for investigating isavuconazole resistance in A. fumigatus.
References
- 1. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Non-cyp51A Azole-Resistant Aspergillus fumigatus Isolates with Mutation in HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isavuconazonium Oral Administration in Preclinical Research
Welcome to the technical support center for researchers utilizing isavuconazonium in laboratory animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and optimal oral absorption of this compound, the water-soluble prodrug of isavuconazole. Given the high intrinsic oral bioavailability of this compound, this guide focuses on best practices for oral administration and formulation rather than strategies for enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of isavuconazole (from the prodrug this compound) in common laboratory animal species?
A1: this compound demonstrates high oral bioavailability across species, a key advantage of this prodrug. In humans, the absolute bioavailability is approximately 98%.[1][2] Preclinical studies in dogs have shown an oral bioavailability of around 81.4%.[3][4] While specific bioavailability percentages for rats and rabbits are not detailed in the provided literature, studies involving oral administration in these species for efficacy and tissue distribution assessment suggest good absorption.[5][6][7]
Q2: Are there any known factors that significantly impact the oral absorption of this compound in animal models?
A2: A significant advantage of this compound is that its absorption is largely independent of factors that affect other azole antifungals. In human studies, the oral absorption of isavuconazole is not significantly affected by food or by medications that alter gastric pH.[2][8][9] While animal-specific studies on these factors are limited, the inherent properties of the water-soluble prodrug suggest a lower susceptibility to gastrointestinal variables compared to other azoles. However, severe gastrointestinal distress or mucositis, although shown to have a minimal impact in human clinical trials, should be considered a potential variable in animal models.[10][11]
Q3: What is the appropriate vehicle for oral administration of this compound sulfate in laboratory animals?
A3: this compound sulfate is a water-soluble prodrug, which simplifies formulation for oral administration.[12][13][14] For preclinical studies in mice, the prodrug has been prepared in irrigation water. In studies involving rabbits, the specific vehicle for oral administration is not always detailed but is often a simple aqueous solution. Given its solubility, sterile water or saline are appropriate vehicles for oral gavage.
Q4: My plasma concentrations of isavuconazole are lower or more variable than expected after oral administration. What are some potential causes?
A4: While this compound has high bioavailability, variability can still occur in preclinical experiments. Consider the following troubleshooting steps:
-
Administration Technique: Ensure proper oral gavage technique to prevent accidental administration into the trachea. For species that may resist gavage, confirm the entire dose was delivered.
-
Formulation Integrity: As this compound is a prodrug, ensure the stability of your formulation. Prepare fresh solutions as needed and store them appropriately according to the manufacturer's instructions.
-
Animal Health: Underlying health issues, particularly those affecting the gastrointestinal tract, could potentially influence absorption, although isavuconazole is noted for its reliable absorption even in the presence of mucositis in humans.[10][11]
-
Species Differences: Be aware of pharmacokinetic differences between species. For example, the time to maximum plasma concentration (Tmax) and half-life can vary. In dogs, the Tmax after oral administration is approximately 6.7 hours.[3][4]
Q5: How quickly is the prodrug this compound sulfate converted to the active drug, isavuconazole, after oral administration?
A5: Following administration, this compound sulfate is rapidly hydrolyzed by esterases in the plasma to the active moiety, isavuconazole.[9][12][13] This conversion is a key feature of the drug's design, ensuring rapid availability of the active antifungal agent.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of isavuconazole following oral administration of this compound sulfate in dogs.
Table 1: Single-Dose Oral Pharmacokinetics of Isavuconazole in Healthy Dogs
| Parameter | Mean Value (± SD) | Reference |
| Bioavailability (F) | 81.4% (± 12.8%) | [3][4] |
| Tmax (hours) | 6.73 (± 2.45) | [3][4] |
| Cmax (µg/mL) | 0.60 (± 0.27) | [3][4] |
| AUC (µg·h/mL) | 7.44 (± 2.39) | [3][4] |
| Terminal Half-life (hours) | 125 (± 80) | [3][4] |
Data from a study in six healthy dogs administered 186 mg of this compound sulfate in a fasted state.[3][4]
Experimental Protocols
Protocol 1: Oral Administration of this compound Sulfate in a Rabbit Model of Invasive Aspergillosis
This protocol is based on efficacy studies conducted in persistently neutropenic rabbits.
-
Animal Model: New Zealand White rabbits, rendered neutropenic through cytarabine and methylprednisolone administration.
-
Inoculation: Endotracheal administration of Aspergillus fumigatus inoculum.
-
Drug Preparation: this compound sulfate is prepared at the desired concentration. The vehicle used is typically a simple aqueous solution, such as sterile water.
-
Dosing Regimen:
-
A loading dose of this compound sulfate (equivalent to 90 mg/kg of isavuconazole) is administered orally 24 hours after inoculation.[5]
-
Maintenance doses (e.g., equivalent to 20, 40, or 60 mg/kg/day of isavuconazole) are administered orally once daily for the duration of the study (e.g., up to 12 days).[5][15]
-
-
Administration: The prepared solution is administered via oral gavage.
-
Pharmacokinetic Sampling: If required, blood samples are collected at predetermined time points (e.g., 1, 2, 4, 8, 12, 18, 24, and 48 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis by a validated method like LC-MS/MS.[5]
Protocol 2: Single-Dose Oral Pharmacokinetic Study in Healthy Dogs
This protocol is derived from a crossover study design in healthy dogs.
-
Animal Model: Healthy adult dogs (e.g., Beagles).
-
Housing and Fasting: Animals are housed in accordance with institutional guidelines and fasted overnight prior to drug administration.
-
Drug Preparation and Dosing:
-
Blood Sample Collection:
-
A baseline blood sample is collected before dosing.
-
Serial blood samples are collected from a peripheral vein at multiple time points over an extended period (e.g., up to 28 days) to accurately characterize the long half-life of the drug.
-
-
Sample Processing and Analysis: Plasma is harvested and stored at -80°C. Isavuconazole concentrations are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability (by comparing with data from intravenous administration).[3][4]
Visualizations
Caption: Workflow for an oral pharmacokinetic study of this compound in laboratory animals.
Caption: The relationship between the prodrug this compound and its active form, isavuconazole.
References
- 1. A Physiologically Based Pharmacokinetic Analysis To Predict the Pharmacokinetics of Intravenous Isavuconazole in Patients with or without Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single‐Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Isavuconazole absorption following oral administration in healthy subjects is comparable to intravenous dosing, and is not affected by food, or drugs that alter stomach pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isavuconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Impact of Mucositis on Absorption and Systemic Drug Exposure of Isavuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics of this compound sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in isavuconazole in vitro susceptibility results
Welcome to the technical support center for isavuconazole in vitro susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isavuconazole testing and troubleshoot variability in their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during isavuconazole susceptibility testing.
Q1: Why are my isavuconazole Minimum Inhibitory Concentration (MIC) results for the same isolate different when using CLSI versus EUCAST guidelines?
A1: Discrepancies in isavuconazole MICs between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methods are a well-documented source of variability. These differences primarily stem from variations in testing protocols. For molds like Aspergillus, EUCAST guidelines may yield modal MICs that are 2-fold higher than those generated using CLSI guidelines.[1] However, for triazoles, including isavuconazole, the essential agreement between the two methods is generally high (e.g., 98.3% for Mucorales).[1][2][3]
Key procedural differences include:
-
Inoculum Size: The prescribed inoculum concentrations can differ between the two methodologies.
-
Endpoint Reading: For azoles, the CLSI endpoint is typically the lowest concentration that produces a prominent decrease in growth (often ≥50% inhibition), whereas EUCAST recommends complete growth inhibition for molds.[4]
If you observe discrepancies, it is crucial to review which protocol was followed and ensure all steps were performed correctly. For cross-study comparisons, it is essential to use data generated by the same methodology.
Q2: I am observing trailing or paradoxical growth at higher isavuconazole concentrations. How should I interpret these results?
A2: The "trailing effect," characterized by reduced but persistent growth at drug concentrations above the MIC, and paradoxical growth (an increase in growth at concentrations above the MIC) can complicate MIC determination for azoles.
-
Trailing Growth: This phenomenon can make visual endpoint reading subjective. To mitigate this, it is recommended to read the MIC as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control well. For Candida species, this is often a prominent reduction in turbidity.
-
Paradoxical Growth: While less common with isavuconazole compared to other azoles, it can occur. The clinical significance of this in vitro phenomenon is not well established. When it occurs, the MIC should be read as the lowest concentration that inhibits growth before the paradoxical growth begins.
If you consistently encounter these issues, consider the following:
-
Ensure the purity of your fungal isolate.[5]
-
Verify the accuracy of your drug dilutions.
-
For ambiguous results, spectrophotometric reading at 530 nm can provide a more objective measure of growth inhibition.
Q3: My isavuconazole MICs for Candida species are showing significant inter-laboratory variability. What could be the cause?
A3: Significant interlaboratory variability in isavuconazole MICs for Candida species has been noted, to the extent that EUCAST has not established epidemiological cutoff values (ECOFFs) or breakpoints for Candida.[6][7] This variability can be attributed to several factors:
-
Subtle Methodological Differences: Even minor deviations in media preparation, incubation time, or endpoint reading can lead to different MICs.[7]
-
Endpoint Reading Subjectivity: The visual determination of a significant reduction in growth can vary between technicians.
-
Bimodal Distributions: For some species, like C. albicans, bimodal MIC distributions have been observed in some studies, which can contribute to variability.[7]
To improve reproducibility:
-
Strictly adhere to a standardized protocol (either CLSI or EUCAST).
-
Use quality control strains with established MIC ranges in every batch.[7][8][9]
-
When possible, supplement visual readings with spectrophotometric analysis.
Q4: How does incubation time affect isavuconazole MIC results?
Quantitative Data Summary
The following tables summarize quantitative data on the variability of isavuconazole MICs based on testing methodology and fungal species.
Table 1: Comparison of Isavuconazole MICs (in mg/L) by CLSI and EUCAST Methods for Molds
| Fungal Species | Method | MIC50 | MIC90 | Geometric Mean MIC | Reference |
| Aspergillus fumigatus | EUCAST | 0.60 | - | 0.60 | [9][12] |
| MIC Strip | 0.65 | - | 0.65 | [9][12] | |
| Aspergillus flavus | EUCAST | - | - | 0.70 | [9][12] |
| MIC Strip | - | - | 0.77 | [9][12] | |
| Aspergillus niger | EUCAST | - | - | 1.50 | [9][12] |
| MIC Strip | - | - | 1.25 | [9][12] | |
| Aspergillus terreus | EUCAST | - | - | 0.41 | [9][12] |
| MIC Strip | - | - | 0.38 | [9][12] | |
| Mucorales (overall) | CLSI | 2 | >8 | - | [13] |
| Rhizopus spp. | CLSI | 1 | >8 | - | [13] |
| Lichtheimia spp. | CLSI | 4 | 8 | - | [13] |
Table 2: Essential Agreement Between CLSI and EUCAST Methods for Isavuconazole
| Fungal Group | Essential Agreement (within ±2 dilutions) | Reference |
| Mucorales | 98.3% | [1][2][3] |
| Candida auris | 76% | [14] |
Experimental Protocols
1. CLSI Broth Microdilution Method for Molds (M38-A2)
This protocol is a summarized version of the CLSI M38-A2 standard for filamentous fungi.
-
Isolate Preparation: Subculture the fungal isolate onto potato dextrose agar and incubate at 35°C for 7 days to encourage conidiation.
-
Inoculum Preparation: Prepare a conidial suspension by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[8]
-
Drug Dilution: Perform serial twofold dilutions of isavuconazole in RPMI-1640 medium in a 96-well microtiter plate. The final drug concentrations typically range from 0.015 to 8 mg/L.[3]
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 48 hours.[8]
-
MIC Reading: The MIC is read as the lowest concentration of isavuconazole that produces 100% growth inhibition (complete absence of growth) compared to the control well.[8]
2. EUCAST Broth Microdilution Method for Molds (E.Def 9.3.1)
This protocol is a summarized version of the EUCAST definitive document for mold susceptibility testing.
-
Isolate Preparation: Similar to the CLSI method, grow the isolate to promote sporulation.
-
Inoculum Preparation: Prepare a spore suspension and adjust it spectrophotometrically to a final concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium supplemented with 2% glucose.
-
Drug Dilution: Prepare serial dilutions of isavuconazole in RPMI-2% glucose medium in a 96-well microtiter plate.
-
Inoculation: Inoculate the plate with the prepared fungal suspension.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours, depending on the species.
-
MIC Reading: The MIC is read as the lowest drug concentration showing complete inhibition of growth.
Visualizations
Caption: A simplified workflow for in vitro isavuconazole susceptibility testing.
Caption: A logical diagram for troubleshooting variability in isavuconazole MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of isavuconazole against clinically relevant Trichosporon species: a comparative evaluation of EUCAST broth microdilution and MIC Test Strip methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of isavuconazole MIC strips for susceptibility testing of Aspergillus and Scedosporium species [iris.unict.it]
- 13. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isavuconazonium Dosing Regimens in Preclinical Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing isavuconazonium dosing regimens in preclinical infection models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound sulfate in a murine model of invasive aspergillosis?
A common starting point for this compound sulfate in murine models of invasive aspergillosis is in the range of 64 to 128 mg/kg/day, administered orally.[1][2] The optimal dose will depend on the specific Aspergillus strain and its susceptibility, as well as the immune status of the animal model. For example, in one study, a dose of 64 mg/kg of the prodrug resulted in 100% survival in mice infected with a wild-type Aspergillus fumigatus isolate.[1][2] However, for resistant strains, higher doses of up to 256 mg/kg administered twice daily (q12) were required to achieve a maximal effect.[1][2]
Q2: How does the in vivo efficacy of isavuconazole correlate with its in vitro minimum inhibitory concentration (MIC)?
The efficacy of isavuconazole is dependent on both the drug exposure (AUC) and the MIC of the infecting fungal isolate.[1][2][3] Studies have shown that a dose-response relationship exists, where higher doses of isavuconazole are necessary to achieve similar efficacy against isolates with higher MICs.[1] The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC0–24/MIC) is a key pharmacodynamic parameter for predicting efficacy.[1][2][3] For a 50% survival rate in a murine model of invasive aspergillosis, an effective total drug AUC0–24/MIC ratio was determined to be 24.73.[1][2]
Q3: What is the recommended route of administration for this compound sulfate in preclinical models?
In the majority of preclinical studies, this compound sulfate is administered via oral gavage.[1][2] The prodrug, this compound sulfate, is water-soluble and demonstrates excellent oral bioavailability (approximately 98%), making this a convenient and effective route for preclinical experiments.[4][5]
Q4: How should I prepare this compound sulfate for oral administration?
This compound sulfate for oral administration should be freshly prepared daily. It can be dissolved in irrigation water for administration by oral gavage.[6]
Q5: What is the tissue distribution of isavuconazole in preclinical models?
Following oral administration of this compound sulfate in rats, isavuconazole is rapidly and widely distributed to most tissues.[7][8] High concentrations are observed in the bile and liver.[7][8] Importantly, isavuconazole effectively penetrates the brain, achieving brain-to-plasma concentration ratios of approximately 1.8:1 to 2:1 in rats.[7][8][9] Studies in mice with invasive aspergillosis have also shown drug penetration into infected lung and brain tissues.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality in treated groups | - Suboptimal Dose: The administered dose may be too low for the specific fungal strain or the severity of the infection. - Drug Resistance: The fungal isolate may have reduced susceptibility to isavuconazole. - Inadequate Drug Exposure: Issues with drug formulation, administration, or animal metabolism may lead to lower than expected plasma concentrations. | - Dose Escalation: Increase the dose of this compound sulfate. Studies have used doses up to 512 mg/kg/day in divided doses for resistant strains.[1][2] - MIC Testing: Determine the MIC of the fungal isolate to isavuconazole to confirm susceptibility. - Pharmacokinetic Analysis: Measure plasma concentrations of isavuconazole to ensure adequate drug exposure. The target AUC0–24/MIC ratio should be considered.[1][2][3] |
| Variability in experimental outcomes | - Inconsistent Dosing: Inaccuracies in dose preparation or administration. - Animal Health Status: Differences in the immune status or overall health of the animals can affect response to treatment. - Infection Inoculum: Variation in the number of fungal spores administered. | - Standardize Procedures: Ensure consistent and accurate preparation and administration of the drug. - Animal Monitoring: Closely monitor the health of the animals throughout the experiment. - Inoculum Quantification: Carefully quantify the fungal inoculum to ensure consistency across all animals. |
| Unexpected adverse effects | - High Dose: The dose may be approaching toxic levels. - Off-target Effects: Isavuconazole may have unforeseen effects in the specific animal model. | - Dose De-escalation: If efficacy is maintained, consider reducing the dose. - Monitor for Toxicity: Observe animals for any signs of distress or adverse reactions. While clinical trials in humans show a favorable safety profile, high doses in preclinical models should be monitored.[5][12] |
Quantitative Data Summary
Table 1: Efficacy of this compound Sulfate in a Murine Model of Invasive Aspergillosis against A. fumigatus Isolates with Varying Susceptibility
| Fungal Isolate (MIC) | This compound Sulfate Dose (mg/kg) to Achieve 100% Survival |
| Wild-type (0.5 mg/L) | 64 |
| G54W mutant (0.5 mg/L) | 128 |
| M220I mutant (4 mg/L) | 256 (q12) |
| TR34/L98H mutant (8 mg/L) | Maximum response not achieved (27.27% survival at 256 mg/kg q12) |
Data sourced from studies on an immunocompetent murine model of invasive aspergillosis.[1][2]
Table 2: Survival Rates in a Neutropenic Mouse Model of Mucormycosis (Rhizopus delemar)
| Treatment Group | 21-Day Survival Rate (%) |
| Placebo | 15 |
| This compound Sulfate (215 mg/kg q8h) | 65 |
| Liposomal Amphotericin B (15 mg/kg once daily) | 40 |
Data from a study where treatment was administered for 4 days post-infection.[3]
Experimental Protocols
1. Murine Model of Disseminated Invasive Aspergillosis
-
Animal Model: Outbred, female CD-1 mice (4-5 weeks old, weighing 20-25 g).[1]
-
Immunosuppression: For neutropenic models, mice are typically treated with cyclophosphamide and cortisone acetate.[3]
-
Infection: Mice are infected via intravenous injection into the lateral tail vein with a conidial suspension of Aspergillus fumigatus. The inoculum size is calibrated to a 90% lethal dose (LD90).[1]
-
Treatment: this compound sulfate is administered by oral gavage. Dosing regimens can range from 0.25 to 512 mg/kg/day, with the frequency adjusted based on the experimental design (e.g., once daily or q12h).[1][2] Treatment typically begins 24 hours post-infection.
-
Outcome Assessment: Efficacy is primarily determined by survival over a set period (e.g., 11 days).[1] Fungal burden in target organs (e.g., lungs, brain) can be quantified using quantitative real-time PCR (qPCR).[1][3]
2. Neutropenic Murine Model of Pulmonary Mucormycosis
-
Animal Model: Male ICR mice.[3]
-
Immunosuppression: Mice are rendered neutropenic with cyclophosphamide (200 mg/kg intraperitoneally) and cortisone acetate (500 mg/kg subcutaneously).[3]
-
Infection: Intratracheal infection with Rhizopus delemar spores.[3][6]
-
Treatment: this compound sulfate is given orally (e.g., 215 mg/kg q8h). Treatment is initiated 8 hours post-infection and continued for a defined period (e.g., through day 4).[3][6]
-
Outcome Assessment: The primary endpoint is survival time. Fungal burden in the lungs and brain is also assessed.[3]
Visualizations
Caption: Workflow for a murine model of invasive aspergillosis.
References
- 1. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of this compound Sulfate to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Isavuconazonium Drug-Drug Interactions with P-glycoprotein Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions between isavuconazonium and P-glycoprotein (P-gp) substrates.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between isavuconazole and P-glycoprotein (P-gp)?
A1: Isavuconazole, the active moiety of this compound, is a mild inhibitor of P-glycoprotein (P-gp).[1][2][3] Clinical studies have demonstrated that co-administration of isavuconazole can lead to modest increases in the plasma concentrations of P-gp substrates.[2][4][5]
Q2: Which P-gp substrates have been studied in combination with isavuconazole?
A2: Clinical studies have investigated the interaction of isavuconazole with several P-gp substrates, including digoxin, tacrolimus, sirolimus, and cyclosporine.[4][5][6][7]
Q3: What is the clinical significance of the isavuconazole-P-gp interaction?
A3: Due to isavuconazole being a weak P-gp inhibitor, the interactions are generally considered to be of mild to moderate clinical significance.[2][8] However, for P-gp substrates with a narrow therapeutic index, such as digoxin, tacrolimus, and sirolimus, therapeutic drug monitoring and potential dose adjustments are recommended when co-administered with isavuconazole.[9][10][11]
Q4: Where can I find quantitative data on these interactions?
A4: The tables below summarize the pharmacokinetic changes of P-gp substrates when co-administered with isavuconazole from clinical studies.
Quantitative Data Summary
Table 1: Effect of Isavuconazole on the Pharmacokinetics of Digoxin [2][4]
| Pharmacokinetic Parameter | Geometric Least-Squares Mean Ratio (%) (90% Confidence Interval) |
| AUC₀-∞ | 125 (117, 134) |
| Cₘₐₓ | 133 (119, 149) |
Table 2: Effect of Isavuconazole on the Pharmacokinetics of Immunosuppressant P-gp Substrates [5][6][7]
| P-gp Substrate | Change in AUC₀-∞ (%) | Change in Cₘₐₓ (%) |
| Tacrolimus | ↑ 125% | ↑ 42% |
| Sirolimus | ↑ 84% | ↑ 65% |
| Cyclosporine | ↑ 29% | ↑ 6% |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key in vitro experiments to assess P-gp interactions and troubleshooting guidance for common issues.
In Vitro P-gp Inhibition Assay: Bidirectional Transport Assay
Objective: To determine if a test compound (e.g., isavuconazole) is an inhibitor of P-gp by measuring its effect on the transport of a known P-gp substrate across a polarized cell monolayer.
Methodology:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability in Papp values | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture conditions. Discard monolayers with TEER values outside the acceptable range. |
| Low recovery of the test compound. | Check for compound stability in the assay buffer and non-specific binding to the plate. Use low-binding plates if necessary. | |
| No significant efflux of the P-gp probe substrate (ER ≈ 1) | Poor P-gp expression or function in the cell line. | Verify P-gp expression using a positive control substrate (e.g., talinolol) and inhibitor (e.g., verapamil). Use a lower passage number of cells. |
| The probe substrate concentration is too high, saturating the transporter. | Use a probe substrate concentration below its Km for P-gp. | |
| Unexpectedly potent inhibition by isavuconazole | Off-target effects or inhibition of other transporters expressed in the cell line. | Use a cell line with specific P-gp overexpression (e.g., MDCK-MDR1) and compare with the wild-type parental cell line. |
| Issues with the IC50 calculation method. | Ensure the use of appropriate nonlinear regression analysis. Different calculation methods can yield different IC50 values; consistency is key.[12] | |
| No inhibition observed with isavuconazole | Isavuconazole concentration is too low. | Test a wider range of isavuconazole concentrations. |
| High non-specific binding of isavuconazole. | Measure the unbound concentration of isavuconazole in the assay medium. | |
| The chosen probe substrate is not sensitive enough. | Consider using a different P-gp probe substrate. |
In Vitro P-gp Inhibition Assay: Vesicular Transport Assay
Objective: To determine the inhibitory potential of a test compound on P-gp by measuring its effect on the ATP-dependent uptake of a probe substrate into membrane vesicles overexpressing P-gp.
Methodology:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio for ATP-dependent transport | Poor quality of membrane vesicles (e.g., not properly sealed or low P-gp activity). | Use a validated source of membrane vesicles and include a positive control inhibitor to confirm assay performance. |
| The probe substrate is highly permeable and leaks out of the vesicles. | This assay is less suitable for highly permeable compounds.[13] Consider a cell-based assay. | |
| Inconsistent results between experiments | Variability in vesicle preparation. | Use a consistent protocol for vesicle preparation or purchase from a reliable commercial source. |
| Degradation of ATP. | Prepare ATP solutions fresh and keep on ice. | |
| IC50 values differ from those obtained in cell-based assays | Direct access of the inhibitor to the transporter in vesicles versus the need to cross a cell membrane in monolayer assays. | This is an inherent difference between the assay systems.[13] Both data points can be valuable for a comprehensive risk assessment. |
| Different probe substrates are used in each assay. | Be aware that inhibitor potency can be substrate-dependent. |
Logical Relationship for Clinical DDI Assessment
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Interactions Between Isavuconazole and the Drug Transporter Substrates Atorvastatin, Digoxin, Metformin, and Methotrexate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Interaction Between Isavuconazole and a Fixed‐Dose Combination of Lopinavir 400 mg/Ritonavir 100 mg in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Assessment of Drug‐Drug Interactions of Isavuconazole With the Immunosuppressants Cyclosporine, Mycophenolic Acid, Prednisolone, Sirolimus, and Tacrolimus in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Isavuconazonium-Induced Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating isavuconazonium-induced hepatotoxicity in animal models. Given the limited published data on dedicated animal models for this compound-induced liver injury, this guide provides proposed experimental frameworks based on established principles of drug-induced liver injury (DILI) research and data from related azole antifungals.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause severe hepatotoxicity in our animal models?
A1: this compound generally exhibits a more favorable liver safety profile compared to other triazoles like voriconazole or ketoconazole. In human clinical trials, it is associated with a low incidence (1-5%) of mild and transient elevations in serum aminotransferases. Therefore, inducing significant hepatotoxicity in standard animal models may require high doses or prolonged exposure. It is crucial to include a positive control group with a known hepatotoxic azole (e.g., ketoconazole) to validate the sensitivity of your animal model.
Q2: What is the likely mechanism of this compound-induced hepatotoxicity?
A2: The precise mechanism is not fully elucidated but is thought to involve two primary pathways common to azole antifungals:
-
Cytochrome P450 (CYP) Enzyme Interactions: Isavuconazole is a substrate and a mild inducer of CYP3A4. Alterations in hepatic CYP enzyme activity can disrupt liver function and increase susceptibility to injury.
-
Oxidative Stress: The metabolism of azoles can lead to the production of reactive oxygen species (ROS), overwhelming the antioxidant capacity of hepatocytes and leading to cellular damage.
Q3: We are not observing significant elevations in ALT/AST levels. What could be the issue?
A3: There are several potential reasons for this:
-
Insufficient Dose/Duration: The dose or duration of this compound administration may be inadequate to induce detectable liver injury in your chosen animal model. Consider a dose-escalation study.
-
Animal Model Resistance: The specific strain or species of your animal model may be less susceptible to this compound-induced hepatotoxicity.
-
Timing of Biomarker Assessment: Liver enzyme elevations can be transient. Ensure that blood samples are collected at appropriate time points post-administration.
-
Subtle Injury: this compound may be causing more subtle liver injury that is not reflected by significant ALT/AST changes. Consider more sensitive biomarkers or detailed histopathology.
Q4: What are potential mitigation strategies we can investigate?
A4: Based on studies with other hepatotoxic azoles, the following agents could be investigated for their potential to mitigate this compound-induced hepatotoxicity:
-
Antioxidants: Agents like N-acetylcysteine (NAC) or Silymarin could be co-administered to counteract oxidative stress.
-
Dose Reduction: Investigating if a lower dose of this compound can maintain efficacy while reducing liver stress is a viable strategy.
Troubleshooting Guide: Unexpected Results in Your Animal Study
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality in the this compound group | Dose may be too high, leading to systemic toxicity, not just hepatotoxicity. | 1. Review the literature for maximum tolerated dose (MTD) of isavuconazole in your animal model. 2. Conduct a dose-range finding study to establish a non-lethal dose that may still induce hepatotoxicity. 3. Ensure the vehicle used for administration is non-toxic. |
| No significant difference between control and this compound groups | 1. Insufficient dose or duration. 2. Insensitive biomarkers. 3. Animal model resistance. | 1. Increase the dose of this compound or extend the administration period. 2. Include more sensitive markers of liver injury (e.g., SDH, GLDH) and oxidative stress (e.g., MDA, GSH). 3. Perform detailed histopathological analysis of liver tissue. 4. Consider using a different, more susceptible animal strain. |
| High variability in liver enzyme levels within the same group | 1. Inconsistent drug administration. 2. Underlying health differences in animals. 3. Genetic variability affecting drug metabolism. | 1. Ensure precise and consistent dosing for all animals. 2. Use animals of a similar age and weight, and from a reputable supplier. 3. Increase the number of animals per group to improve statistical power. |
Proposed Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in a Rodent Model
This is a proposed protocol for inducing and assessing this compound-induced hepatotoxicity in rats.
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: 1 week under standard laboratory conditions.
-
Grouping (n=8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, oral gavage).
-
Group II: this compound (e.g., 50 mg/kg, oral gavage, daily for 14 days).
-
Group III: this compound (e.g., 100 mg/kg, oral gavage, daily for 14 days).
-
Group IV: Positive control (e.g., Ketoconazole 200 mg/kg, oral gavage, daily for 14 days).
-
-
Sample Collection:
-
Blood samples collected via retro-orbital plexus on days 0, 7, and 15 for biochemical analysis.
-
On day 15, animals are euthanized, and liver tissue is collected for histopathology and oxidative stress marker analysis.
-
-
Assessment:
-
Biochemical Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Oxidative Stress Markers (in liver homogenate): Malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD).
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for evaluation of necrosis, inflammation, and steatosis.
-
Protocol 2: Mitigation with an Antioxidant Agent
This protocol investigates the potential of Silymarin to mitigate this compound-induced hepatotoxicity.
-
Animals and Acclimatization: As in Protocol 1.
-
Grouping (n=8 per group):
-
Group I: Vehicle control.
-
Group II: this compound (100 mg/kg, oral gavage, daily for 14 days).
-
Group III: Silymarin (100 mg/kg, oral gavage, daily for 14 days).
-
Group IV: this compound (100 mg/kg) + Silymarin (50 mg/kg), oral gavage, daily for 14 days.
-
Group V: this compound (100 mg/kg) + Silymarin (100 mg/kg), oral gavage, daily for 14 days.
-
-
Sample Collection and Assessment: As in Protocol 1.
Quantitative Data Summary (Hypothetical Examples)
The following tables represent hypothetical data that could be generated from the proposed experiments to facilitate comparison.
Table 1: Hypothetical Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.4 ± 0.1 |
| This compound (100 mg/kg) | 75 ± 12 | 160 ± 25 | 250 ± 30 | 0.8 ± 0.2 |
| This compound + Silymarin (50 mg/kg) | 55 ± 8# | 120 ± 18# | 200 ± 25# | 0.6 ± 0.1# |
| This compound + Silymarin (100 mg/kg) | 45 ± 7## | 95 ± 15## | 170 ± 22## | 0.5 ± 0.1## |
| Ketoconazole (200 mg/kg) | 150 ± 20 | 300 ± 40 | 400 ± 50 | 1.5 ± 0.3 |
| *Data are presented as Mean ± SD. p<0.05 vs Vehicle Control; #p<0.05 vs this compound; ##p<0.01 vs this compound. |
Table 2: Hypothetical Liver Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) |
| Vehicle Control | 1.5 ± 0.3 | 5.0 ± 0.8 | 120 ± 15 |
| This compound (100 mg/kg) | 3.5 ± 0.6 | 2.5 ± 0.5 | 80 ± 10 |
| This compound + Silymarin (50 mg/kg) | 2.5 ± 0.4# | 3.8 ± 0.6# | 100 ± 12# |
| This compound + Silymarin (100 mg/kg) | 2.0 ± 0.3## | 4.5 ± 0.7## | 110 ± 14## |
| Ketoconazole (200 mg/kg) | 5.0 ± 0.8 | 1.8 ± 0.4 | 60 ± 8 |
| *Data are presented as Mean ± SD. p<0.05 vs Vehicle Control; #p<0.05 vs this compound; ##p<0.01 vs this compound. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway for this compound-induced hepatotoxicity.
Caption: Workflow for a mitigation study of drug-induced liver injury.
Caption: Troubleshooting logic for unexpected experimental results.
Overcoming formulation challenges of isavuconazonium for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common formulation challenges associated with isavuconazonium sulfate in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound sulfate and how does it work?
A1: this compound sulfate is the water-soluble prodrug of isavuconazole, a broad-spectrum triazole antifungal agent.[1][2][3] Following administration, this compound is rapidly and almost completely converted by plasma esterases into its active form, isavuconazole, and an inactive cleavage product.[1][2][4] Isavuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the accumulation of toxic sterols, disruption of the cell membrane, and ultimately, fungal cell death.[5]
Q2: What are the main formulation challenges with this compound sulfate for experimental use?
A2: The primary challenges include:
-
Aqueous Instability: this compound sulfate is unstable in aqueous solutions and is prone to degradation. It is not recommended to store aqueous solutions for more than one day.
-
Thermal Sensitivity: The compound can degrade with heat.[6]
-
Precipitation: Due to the low solubility of the active moiety, isavuconazole, precipitation can occur when preparing aqueous dilutions from organic stock solutions, especially in cell culture media.
Q3: How should I store this compound sulfate powder?
A3: this compound sulfate crystalline solid should be stored at -20°C for long-term stability (≥4 years). The commercial formulation for injection (lyophilized powder) is stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | - The final concentration of isavuconazole exceeds its solubility in the aqueous medium. - The DMSO concentration is too high, causing cellular stress or affecting the experiment. - pH of the medium. | - Ensure the final concentration of isavuconazole is below its solubility limit in the final solution. - Prepare a more dilute stock solution in DMSO to minimize the volume of DMSO added to the aqueous medium. - The final DMSO concentration in cell-based assays should ideally be ≤ 0.1%.[8][9] - Always perform a solvent control in your experiments.[8] - If precipitation persists, consider using a different solvent system, though options are limited due to the compound's properties. |
| Inconsistent or lower-than-expected activity in in vitro assays. | - Degradation of this compound in the stock solution or final working solution. - Adsorption to plasticware. | - Prepare fresh stock solutions in DMSO and use them promptly. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes. - Do not store diluted aqueous solutions for more than a day. Prepare fresh dilutions for each experiment. - Consider using low-adhesion microplates and pipette tips. |
| Color change in cell culture medium after adding the compound. | - This may indicate a chemical reaction or degradation of the compound. | - Monitor the pH of the medium. - Prepare fresh solutions immediately before use. - Assess if the color change correlates with a loss of biological activity. |
| Difficulty dissolving the powder. | - Use of an inappropriate solvent. | - this compound sulfate is soluble in DMSO and ethanol. It is sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. |
Data Presentation
Table 1: Solubility of this compound Sulfate
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | |
| Ethanol | 10 mg/mL | |
| 1:5 DMSO:PBS (pH 7.2) | 0.16 mg/mL |
Table 2: In Vitro Activity of Isavuconazole (Active Moiety) Against Selected Fungal Pathogens (CLSI Method)
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 1 | 1 | [10] |
| Aspergillus flavus | 1 | 1 | [10] |
| Aspergillus niger | 1 | 2 | [10] |
| Aspergillus terreus | 0.5 | 1 | [10] |
| Candida albicans | ≤0.015 | 0.03 | [11] |
| Candida glabrata | 0.25 | 1 | [11] |
| Candida parapsilosis | 0.03 | 0.06 | [11] |
| Candida tropicalis | 0.06 | 0.12 | [11] |
| Cryptococcus neoformans | 0.06 | 0.12 | [11] |
| Rhizopus oryzae | 1-2 | 4 | [12] |
| Mucor circinelloides | 4 | >16 | [12] |
MIC (Minimum Inhibitory Concentration) values can vary between studies and isolates.
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Stock Solution for In Vitro Assays
Materials:
-
This compound sulfate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound sulfate powder in a sterile microcentrifuge tube or other appropriate container.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may be necessary if the DMSO was stored at a lower temperature.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound sulfate stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the this compound sulfate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: Prepare these working solutions fresh for each experiment and do not store them. The aqueous stability of this compound sulfate is limited.
-
When adding the diluted compound to your cell cultures, ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]
-
Include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) in your experimental design.[14]
Protocol 3: Preparation for In Vivo Administration (Oral Gavage in Mice)
Materials:
-
This compound sulfate powder
-
Sterile water for irrigation or sterile water for injection
-
Sterile tubes for preparation
-
Oral gavage needles
Procedure:
-
For dosing, the prodrug should be dissolved in sterile water.[15]
-
Prepare the solution fresh daily.[16]
-
Calculate the required amount of this compound sulfate based on the desired dose (e.g., in mg/kg) and the weight of the animals.
-
Dissolve the weighed powder in the appropriate volume of sterile water.
-
Administer the solution via oral gavage at the desired volume. Doses used in murine models have ranged from 0.25 to 512 mg/kg/day.[17]
Protocol 4: Preparation for In Vivo Administration (Intravenous Injection in Animal Models)
Materials:
-
This compound sulfate for injection (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Infusion set with an in-line filter (0.2 to 1.2 micron)
Procedure:
-
Reconstitute the vial of this compound sulfate with sterile water for injection according to the manufacturer's instructions.
-
Further dilute the reconstituted solution in an infusion bag containing 0.9% sodium chloride or 5% dextrose to the final desired concentration.[18]
-
Administer the diluted solution via intravenous infusion over a specified period (e.g., 1 hour).[18]
-
The intravenous formulation must be administered through an in-line filter.[19]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Isavuconazole in a Dynamic In Vitro Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Isavuconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msnlabs.com [msnlabs.com]
- 7. Storage & Handling [cresemba.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activities of isavuconazole and comparator antifungal agents tested against a global collection of opportunistic yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Technical Support Center: Improving Isavuconazole Penetration Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of isavuconazole across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of isavuconazole's ability to penetrate the blood-brain barrier?
A1: Isavuconazole, a broad-spectrum triazole antifungal agent, has demonstrated good penetration into the central nervous system (CNS) in preclinical animal models and has been effectively used to treat CNS fungal infections in humans.[1][2][3][4][5] The prodrug, isavuconazonium sulfate, is a water-soluble compound available in both intravenous and oral formulations, which is rapidly converted to the active isavuconazole moiety in the body. However, the brain-to-plasma concentration ratio can vary depending on the species, dose, and presence of inflammation.[2][6]
Q2: What are the primary mechanisms that limit isavuconazole's entry into the brain?
A2: The primary barrier is the blood-brain barrier itself, characterized by tight junctions between endothelial cells that restrict paracellular transport. Additionally, active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are expressed on the BBB and can actively pump xenobiotics, including some antifungal agents, out of the brain.[7][8][9] While isavuconazole is a mild inhibitor of P-gp, its interaction as a substrate for these transporters can influence its net accumulation in the CNS.[3]
Q3: What are the main strategies being explored to enhance isavuconazole's BBB penetration?
A3: Current research focuses on several key strategies:
-
Nanoparticle-based delivery systems: Encapsulating isavuconazole in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[6][10][11]
-
Inhibition of efflux transporters: Co-administration of isavuconazole with inhibitors of P-gp and/or BCRP can reduce its efflux from the brain, thereby increasing its concentration in the CNS.[8][9]
-
Modulation of tight junction permeability: Transiently opening the tight junctions of the BBB using techniques like focused ultrasound or pharmacological agents (e.g., Rho-kinase inhibitors) can temporarily increase the permeability of the barrier to allow for greater drug entry.[12][13]
Q4: How does inflammation in the CNS affect isavuconazole's penetration?
A4: Inflammation associated with CNS infections can disrupt the integrity of the blood-brain barrier, potentially leading to increased permeability for some drugs.[3] Evidence suggests that isavuconazole may achieve higher concentrations in inflamed brain tissue compared to healthy tissue.[6] However, the extent of this effect can be variable and is not always reliable for achieving therapeutic concentrations.
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Model Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer confluence.2. Poor tight junction formation.3. Cell culture contamination (e.g., mycoplasma).4. Suboptimal culture conditions (media, supplements, temperature).5. Use of high-passage number cell lines. | 1. Visually inspect the monolayer for gaps using microscopy. Extend culture time if necessary.2. Confirm the expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudin-5) via immunocytochemistry.3. Regularly test cell cultures for mycoplasma contamination.4. Optimize media composition, including the use of hydrocortisone, cAMP elevators, or co-culture with astrocytes or pericytes to induce barrier properties.[1][14][15] Ensure stable temperature and CO2 levels.5. Use low-passage number cells for experiments. |
| High variability in permeability measurements | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Inconsistent timing of sample collection.4. Pipetting errors. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all Transwells.2. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.3. Use a timer and collect samples at precise intervals.4. Use calibrated pipettes and consistent technique. |
| Poor correlation with in vivo data | 1. Oversimplified in vitro model (e.g., monoculture).2. Lack of physiological shear stress.3. Species differences between the cell source and the in vivo model. | 1. Utilize co-culture (with astrocytes and/or pericytes) or triple-culture models to better mimic the neurovascular unit.[1]2. Employ a dynamic BBB model that incorporates fluid shear stress, such as a microfluidic "organ-on-a-chip" system or an orbital shaker.[14]3. Use cells from the same species as your planned in vivo studies whenever possible. |
In Vivo Experimental Challenges
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in brain drug concentrations | 1. Inconsistent drug administration (e.g., IV bolus vs. infusion).2. Variability in animal physiology (age, weight, sex).3. Inconsistent timing of tissue collection relative to drug administration.4. Incomplete brain perfusion to remove blood contamination. | 1. Use a consistent administration route and technique. For continuous exposure, consider osmotic mini-pumps.2. Use animals of the same age, sex, and from a narrow weight range.3. Adhere to a strict timeline for tissue collection post-dosing.4. Ensure complete perfusion with ice-cold saline or PBS until the liver is pale and the perfusate is clear. |
| Low brain-to-plasma ratio despite intervention | 1. Insufficient dose of the penetration-enhancing agent (e.g., P-gp inhibitor).2. Poor pharmacokinetic overlap between isavuconazole and the enhancing agent.3. Redundant efflux transporter activity (e.g., inhibition of P-gp but not BCRP). | 1. Perform a dose-ranging study for the enhancing agent.2. Characterize the pharmacokinetics of both isavuconazole and the enhancing agent to ensure their peak concentrations coincide.3. Consider using a dual P-gp/BCRP inhibitor. |
| Tissue damage during brain sample collection | 1. Improper handling of brain tissue.2. Delay in tissue processing or freezing. | 1. Use appropriate tools for brain extraction and dissection. Handle the tissue gently to avoid mechanical damage.2. Immediately snap-freeze the brain tissue in liquid nitrogen or on dry ice after collection and store at -80°C. |
Quantitative Data Summary
Table 1: Isavuconazole Brain-to-Plasma Concentration Ratios in Preclinical and Clinical Studies
| Species | Model | Isavuconazole Dose/Regimen | Brain/Plasma Ratio | Reference |
| Rat | Healthy | Single oral dose | ~1.8 | [6] |
| Rat | Healthy | Repeated oral dose (Day 7) | ~1.0 | [6] |
| Rabbit | Cryptococcal Meningoencephalitis | 83.8 mg/kg this compound sulfate | 0.69 ± 0.69 | [2] |
| Rabbit | Cryptococcal Meningoencephalitis | 111.8 mg/kg this compound sulfate | 0.42 ± 0.27 | [2] |
| Human | Cerebral Aspergillosis | 200 mg IV q8h for 2 days, then 200 mg q24h | 0.9 (in inflammatory tissue) | [6] |
Table 2: Isavuconazole Concentrations in Different CNS Compartments
| Species | Model | CNS Compartment | Concentration | Reference |
| Rabbit | Cryptococcal Meningoencephalitis | Cerebrospinal Fluid (CSF) | 0.08 ± 0.049 mg/L (at 83.8 mg/kg dose) | [2] |
| Rabbit | Cryptococcal Meningoencephalitis | Cerebrospinal Fluid (CSF) | 0.05 ± 0.028 mg/L (at 111.8 mg/kg dose) | [2] |
| Human | Cerebral Aspergillosis | Abscess Fluid | 0.02 mg/L | [6] |
| Human | Healthy Volunteers | Cerebrospinal Fluid (CSF) | 0.07 ± 0.03 mg/L |
Experimental Protocols
Protocol 1: Preparation of Isavuconazole-Loaded Chitosan/Alginate Nanoparticles
This protocol is adapted from a study on the development of isavuconazole-loaded nanoparticles for dermal delivery and can be optimized for CNS delivery research.[6]
Materials:
-
Isavuconazole
-
Chitosan (low molecular weight)
-
Sodium alginate
-
Polysorbate 80 (Tween 80)
-
Calcium chloride (CaCl2)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution (0.5% w/v): Dissolve 500 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of Sodium Alginate Solution (0.5% w/v): Dissolve 500 mg of sodium alginate in 100 mL of deionized water with gentle heating and stirring.
-
Drug Incorporation: Disperse the desired amount of isavuconazole into the sodium alginate solution.
-
Nanoparticle Formation (Ionic Gelation): a. To the isavuconazole-alginate dispersion, add a specific volume of Tween 80 (e.g., to achieve a final concentration of 0.5% v/v) and stir. b. Add the chitosan solution dropwise to the alginate solution under constant magnetic stirring at room temperature. c. Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Cross-linking: Add a solution of CaCl2 (e.g., 0.1 M) dropwise to the nanoparticle suspension while stirring to further cross-link the alginate.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unentrapped drug and other excipients.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose).
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Entrapment Efficiency and Drug Loading: Quantify the amount of isavuconazole in the nanoparticles using a validated HPLC or UPLC-MS/MS method after dissolving the nanoparticles in a suitable solvent.
Protocol 2: In Vitro Isavuconazole Permeability Assay using a Transwell BBB Model
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Human astrocytes (optional, for co-culture)
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Endothelial cell growth medium
-
Astrocyte medium (if applicable)
-
Isavuconazole
-
Lucifer yellow (paracellular permeability marker)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: a. Coat the apical side of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen, fibronectin). b. Seed the brain endothelial cells onto the apical side of the inserts at a high density (e.g., 1 x 10^5 cells/cm²). c. If using a co-culture model, seed astrocytes on the basolateral side of the insert or at the bottom of the receiver plate.
-
Monolayer Formation and Maturation: Culture the cells for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer with high TEER is formed.
-
Barrier Integrity Assessment: a. Measure the TEER of the cell monolayers using an epithelial voltohmmeter. TEER values should be stable and sufficiently high (the target value depends on the cell type and culture conditions). b. Perform a Lucifer yellow permeability assay to assess paracellular flux.
-
Permeability Assay: a. Wash the monolayers on both the apical and basolateral sides with pre-warmed HBSS. b. Add a known concentration of isavuconazole (and any test compounds, such as P-gp inhibitors) to the apical (donor) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh HBSS. d. At the end of the experiment, collect a sample from the apical chamber.
-
Quantification: Analyze the concentration of isavuconazole in the collected samples using a validated UPLC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: Quantification of Isavuconazole in Brain Tissue by UPLC-MS/MS
This protocol is based on a method used for quantifying isavuconazole in a human brain biopsy.[2]
Materials:
-
Brain tissue sample
-
0.9% NaCl solution
-
Methanol (MeOH)
-
Acetonitrile with 0.5% formic acid
-
Isavuconazole-d4 (internal standard)
-
Zirconium oxide beads (1.4 mm)
-
Tissue homogenizer
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: a. Accurately weigh the frozen brain tissue sample (e.g., ~2 mg). b. Wash the tissue with ice-cold 0.9% NaCl and dry it under a stream of nitrogen.
-
Homogenization: a. Place the tissue in a homogenization tube with 20 µL of 0.9% NaCl. b. Add 20 µL of MeOH containing the internal standard (isavuconazole-d4). c. Add 40 µL of acetonitrile with 0.5% formic acid. d. Add zirconium oxide beads. e. Homogenize the sample using a tissue homogenizer (e.g., Precellys).
-
Extraction: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Carefully collect the supernatant.
-
UPLC-MS/MS Analysis: a. Inject a specific volume of the supernatant into the UPLC-MS/MS system. b. Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for isavuconazole and the internal standard.
-
Quantification: Create a standard curve using known concentrations of isavuconazole and the internal standard in a matrix that mimics brain homogenate. Calculate the concentration of isavuconazole in the samples based on the standard curve.
Mandatory Visualizations
Caption: Rho-ROCK signaling pathway in the regulation of BBB tight junction permeability.
Caption: Experimental workflow for in vitro BBB permeability assessment of isavuconazole.
Caption: Role of P-gp and BCRP efflux pumps in limiting isavuconazole brain penetration.
References
- 1. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. P-glycoprotein-mediated transport of itraconazole across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein-Mediated Transport of Itraconazole across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles, an effective carrier for classical antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017107908A1 - Particle drug delivery composition of isavuconazole - Google Patents [patents.google.com]
- 10. Inhibition of Rho-kinase protects cerebral barrier from ischaemia-evoked injury through modulations of endothelial cell oxidative stress and tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. World Precision Instruments | Automation and Optimization Of A 3D Blood Brain Barrier Model [wpi-europe.com]
- 13. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. ijeast.com [ijeast.com]
Addressing isavuconazonium instability in long-term cell culture experiments
Welcome to the technical support center for researchers utilizing isavuconazonium and its active form, isavuconazole, in long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to address the challenges associated with the stability of these compounds in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability in cell culture?
This compound is a water-soluble prodrug that is designed to be rapidly converted to its active form, isavuconazole, by plasma esterases in the body.[1] In a typical in vitro cell culture environment, the concentration and activity of these esterases are significantly lower or absent compared to in vivo conditions. This can lead to slow, incomplete, or unpredictable conversion of the prodrug. Furthermore, this compound itself can be susceptible to chemical degradation, particularly through hydrolysis, in aqueous cell culture media over time.[2][3]
Q2: Should I use the prodrug this compound sulfate or the active compound isavuconazole for my in vitro experiments?
For in vitro susceptibility testing and other cell-based assays, it is highly recommended to use the active metabolite, isavuconazole.[4] A direct comparison of the in vitro activity of the prodrug versus the active metabolite has shown that the Minimum Inhibitory Concentration (MIC) values for the prodrug can be higher, suggesting incomplete conversion to the active form.[4] Using isavuconazole directly eliminates the variability associated with prodrug conversion and ensures a more accurate and reproducible concentration of the active compound in your experiments.
Q3: What are the known degradation products of this compound?
Forced degradation studies have shown that this compound sulfate can degrade under various stress conditions, including acid and alkaline hydrolysis, and oxidation. The primary degradation product identified is the active moiety, isavuconazole (also referred to as DP1).[2][3] Other degradation impurities, such as an alcohol impurity, have also been noted, particularly with the amorphous form of this compound sulfate upon storage.[5]
Q4: How stable is isavuconazole in cell culture media?
While specific quantitative data on the half-life of isavuconazole in common cell culture media like DMEM or RPMI-1640 at 37°C is limited in publicly available literature, studies on its stability in aqueous solutions at physiological pH suggest it is relatively stable. One study found isavuconazole to be stable during solubility experiments in buffer solutions with pH values of 1.2, 2.0, and 7.4.[6] However, for long-term experiments (extending over several days), it is crucial to consider the potential for gradual degradation.
Q5: How should I prepare and store isavuconazole for my experiments?
For cell-based assays, isavuconazole should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7] This stock solution should be stored at -20°C or -80°C to ensure long-term stability. Working solutions can then be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug efficacy in long-term experiments. | 1. Degradation of isavuconazole: Even the active form may degrade over several days at 37°C. 2. Use of the prodrug: Incomplete or variable conversion of this compound to isavuconazole. | 1. Replenish the media: For experiments lasting longer than 48-72 hours, consider replacing the culture medium with freshly prepared medium containing the desired concentration of isavuconazole. 2. Use the active form: If using the prodrug, switch to the active compound, isavuconazole, for all in vitro experiments.[4] |
| High variability between replicate wells or experiments. | 1. Incomplete dissolution of isavuconazole: The compound may not be fully dissolved in the stock solution or the final culture medium. 2. Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels. | 1. Ensure complete dissolution: When preparing the stock solution in DMSO, vortex thoroughly. When diluting in media, mix well before adding to the cells. 2. Pre-condition plates (optional): For highly sensitive assays, you may consider pre-incubating the culture plates with media containing isavuconazole for a short period to saturate potential binding sites, then replacing it with fresh drug-containing media for the experiment. |
| Precipitation of the compound in the culture medium. | Low solubility of isavuconazole in aqueous media: Isavuconazole has low water solubility. High concentrations or the presence of certain media components can lead to precipitation. | 1. Check the final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. 2. Use a lower concentration: If precipitation is observed, try reducing the working concentration of isavuconazole. |
Experimental Protocols
Protocol 1: Preparation of Isavuconazole Stock Solution
Objective: To prepare a stable, high-concentration stock solution of isavuconazole for use in cell culture experiments.
Materials:
-
Isavuconazole powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of isavuconazole powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against a fungal isolate. This protocol is adapted from established guidelines.[7]
Materials:
-
Isavuconazole stock solution (in DMSO)
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the isavuconazole stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.[7]
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, depending on the organism.
-
Determine MIC: The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 3: Monitoring Isavuconazole Stability in Cell Culture Supernatants by LC-MS/MS
Objective: To quantify the concentration of isavuconazole in cell culture media over time to assess its stability.
Materials:
-
Cell culture treated with isavuconazole
-
Isavuconazole-d4 (deuterated internal standard)
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
LC-MS/MS system
Procedure:
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the cell culture supernatant.
-
Internal Standard Spiking: Add a known concentration of isavuconazole-d4 to the collected supernatant to serve as an internal standard for accurate quantification.[7]
-
Protein Precipitation and Extraction: Add cold acetonitrile (typically 3 volumes) to the sample to precipitate proteins and extract the drug.[7] Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant containing isavuconazole and the internal standard. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separate isavuconazole and isavuconazole-d4 from other matrix components using a suitable chromatography column (e.g., C18). Quantify the concentration of isavuconazole by comparing its peak area to that of the internal standard against a standard curve.
Visualizations
Caption: Troubleshooting workflow for isavuconazole experiments.
Caption: this compound activation and degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and structural characterization of four novel degradation products and a process impurity of this compound sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct in vitro comparison of the prodrug this compound sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msnlabs.com [msnlabs.com]
- 6. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Differentiating on-target versus off-target effects of isavuconazole in research models
Welcome to the technical support center for researchers utilizing isavuconazole in various experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you differentiate the on-target antifungal effects from potential off-target effects in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for isavuconazole?
A1: Isavuconazole's primary on-target effect is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[1][2][3] By inhibiting this enzyme, isavuconazole disrupts the fungal cell membrane, leading to cell death.[1]
Q2: What are the known or suspected off-target effects of isavuconazole in mammalian systems?
A2: While isavuconazole is selective for the fungal CYP51 enzyme, it can interact with mammalian systems, leading to potential off-target effects. The most documented off-target interactions include:
-
Inhibition of Human Cytochrome P450 Enzymes: Isavuconazole is a moderate inhibitor of the human CYP3A4 enzyme, which can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme.[4]
-
Hepatotoxicity: Like other azole antifungals, isavuconazole has been associated with liver injury, indicated by elevated serum aminotransferase levels in a small percentage of patients.[2][5] The exact mechanism is not fully understood but may be related to the alteration of human sterol synthesis.[2]
-
Cardiac Ion Channel Inhibition: In vitro studies have shown that isavuconazole can inhibit cardiac ion channels, with the L-type Ca2+ channels being the most sensitive.[3][6] However, the concentrations required for 50% inhibition (IC50) are generally higher than the therapeutic serum concentrations of unbound isavuconazole.[3][6] This interaction is thought to be responsible for the observed dose-dependent shortening of the QTc interval.[6][7]
Q3: How can I experimentally distinguish between on-target and off-target effects of isavuconazole?
A3: A key strategy is to use a combination of fungal and mammalian cell models, including genetically modified strains. An experimental workflow to differentiate these effects is outlined below:
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in mammalian cell lines at concentrations effective against fungi.
-
Possible Cause: This could indicate a true off-target cytotoxic effect of isavuconazole on mammalian cells. It could also be an artifact of the experimental setup.
-
Troubleshooting Steps:
-
Verify Drug Concentration and Purity: Ensure the accuracy of your isavuconazole stock solution and its purity. Use of a deuterated internal standard (Isavuconazole-d4) with LC-MS/MS can confirm the drug concentration in your assay medium.
-
Cell Line Sensitivity: Different mammalian cell lines can have varying sensitivities. Consider testing a panel of cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells, or a cancer cell line relevant to your research) to see if the cytotoxicity is cell-type specific.
-
Assay Type: Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or XTT assays. Consider using a complementary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a caspase activity assay for apoptosis.
-
Time-Course and Dose-Response: Perform a detailed time-course (e.g., 24, 48, 72 hours) and a fine-grained dose-response experiment to determine the precise IC50 (50% inhibitory concentration) in your mammalian cell line. Compare this to the MIC (Minimum Inhibitory Concentration) against your fungal strain. A large therapeutic window (high IC50/MIC ratio) suggests good selectivity.
-
Control Compounds: Include control compounds in your experiments. For general cytotoxicity, a compound like doxorubicin can be used. For suspected mitochondrial toxicity, a known mitochondrial toxicant like rotenone can be used as a positive control.
-
Problem 2: Isavuconazole shows reduced or no efficacy against a specific fungal isolate.
-
Possible Cause: This could be due to intrinsic resistance of the fungal species or the development of acquired resistance, most commonly through mutations in the CYP51A gene.
-
Troubleshooting Steps:
-
Confirm MIC: Re-run the antifungal susceptibility test, ensuring adherence to standardized protocols from CLSI or EUCAST.
-
Sequence the CYP51A Gene: If you suspect acquired resistance in species like Aspergillus fumigatus, sequence the CYP51A gene to look for known resistance-conferring mutations (e.g., TR34/L98H).[5][8]
-
Test Against Wild-Type Strains: Compare the efficacy against your isolate to that against a known wild-type, susceptible strain of the same species to confirm the resistance phenotype.
-
Investigate Other Resistance Mechanisms: If no CYP51A mutations are found, consider other resistance mechanisms such as overexpression of efflux pumps.
-
Problem 3: Unexpected results in drug-drug interaction studies with isavuconazole.
-
Possible Cause: Isavuconazole is a moderate inhibitor of CYP3A4. Unexpected results could stem from complex interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.
-
Troubleshooting Steps:
-
Review Co-administered Drugs: Carefully review the metabolic pathways of all co-administered compounds in your experimental model.
-
In Vitro Metabolism Assays: Use human liver microsomes or recombinant CYP enzymes to directly measure the inhibitory potential (IC50) of isavuconazole on the metabolism of the interacting drug.
-
Use of Control Inhibitors/Inducers: In your experiments, include known potent CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin) as controls to benchmark the effect of isavuconazole.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for isavuconazole's on-target and off-target activities.
Table 1: On-Target Activity of Isavuconazole against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (Wild-Type) | 0.125 - 4 | 1 | 1 |
| Aspergillus fumigatus (TR34/L98H mutant) | 4 - >16 | 8 | >16 |
| Candida albicans | ≤0.004 - 0.5 | ≤0.004 | 0.008 |
| Candida glabrata | 0.008 - 1 | 0.06 | 0.25 |
| Cryptococcus neoformans | <0.008 - 0.5 | 0.06 | 0.12 |
| Mucorales species | 0.125 - 16 | 1 | 4 |
Data compiled from multiple sources, including[1][5][8][9]. MIC values can vary depending on the specific isolate and testing methodology (CLSI/EUCAST).
Table 2: Off-Target Activity and Cytotoxicity of Isavuconazole
| Target/Cell Line | Assay Type | IC50 (µM) | Notes |
| Human CYP51 | Enzyme Inhibition | 25 | Isavuconazole is a relatively poor inhibitor of the human ortholog. |
| Human CYP3A4 | Enzyme Inhibition | 0.62 - 1.93 (Ki) | Moderate inhibitor. |
| Human Cardiac L-type Ca2+ channels (hCav1.2) | Patch Clamp | >30 | Inhibition observed at concentrations higher than therapeutic levels. |
| HepG2 (human liver cells) | Cytotoxicity (e.g., MTT) | >50 (estimated) | Generally low cytotoxicity reported in preclinical studies. |
Data compiled from[6][10][11][12]. IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT/XTT)
This protocol assesses the potential toxicity of isavuconazole against a mammalian cell line (e.g., HepG2).
-
Materials:
-
Isavuconazole
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
-
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of isavuconazole in complete cell culture medium. Replace the old medium with the drug dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product. If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Differentiating On-Target vs. Off-Target Antifungal Activity
This protocol uses genetically defined fungal strains to determine if the antifungal activity of isavuconazole is due to its intended target.
-
Materials:
-
Isavuconazole
-
Wild-type (WT) fungal strain (e.g., Aspergillus fumigatus)
-
Isogenic fungal strain with a known resistance mutation in the CYP51A gene.
-
Appropriate fungal growth medium (e.g., RPMI 1640)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of isavuconazole in the growth medium in 96-well plates.
-
Prepare Fungal Inoculum: Prepare standardized inoculums of both the WT and CYP51A mutant strains according to CLSI or EUCAST guidelines.
-
Inoculation: Inoculate the plates containing the drug dilutions with the fungal suspensions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.
-
Data Interpretation:
-
If the MIC for the WT strain is low and the MIC for the CYP51A mutant strain is significantly higher, the primary mechanism of action is on-target (i.e., inhibition of CYP51A).
-
If the MICs for both the WT and mutant strains are similarly low, it suggests a potential off-target mechanism of antifungal activity.
-
If the MICs for both strains are high, the compound may be inactive against this fungus, or there may be other resistance mechanisms at play.
-
-
References
- 1. gigazine.net [gigazine.net]
- 2. Isavuconazonium - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. QT Interval Shortening With Isavuconazole: In Vitro and In Vivo Effects on Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of MIC Strip Isavuconazole Test for Susceptibility Testing of Wild-Type and Non-Wild-Type Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens [cronfa.swan.ac.uk]
- 12. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isavuconazonium vs. Voriconazole: A Comparative Efficacy Review in a Neutropenic Mouse Model of Aspergillosis
In the clinical setting, the SECURE trial, a phase 3, randomized, double-blind study, established the non-inferiority of isavuconazole to voriconazole for the primary treatment of invasive mold disease, including aspergillosis. This has positioned both agents as first-line therapeutic options. However, for researchers and drug development professionals, an examination of the preclinical data in animal models provides valuable insights into the pharmacodynamics and in-vivo activity of these antifungal agents.
This guide summarizes the available quantitative data on the efficacy of isavuconazonium and voriconazole from separate studies in neutropenic mouse models of aspergillosis, details the experimental protocols used, and provides a visual representation of a typical experimental workflow.
Quantitative Data Summary
The following tables present efficacy data for this compound and voriconazole from individual studies. It is crucial to note that these results were not obtained from a single, direct comparative study, and thus, direct cross-study comparisons should be made with caution due to potential variations in mouse strains, fungal isolates, and experimental protocols.
Table 1: Efficacy of this compound Sulfate in a Murine Model of Disseminated Aspergillosis
| Aspergillus fumigatus Isolate (Isavuconazole MIC) | This compound Sulfate Dose (mg/kg/day) | Survival Rate (%) | Reference |
| Wild-type (0.5 mg/L) | 64 | 100 | [1] |
| G54W mutant (0.5 mg/L) | 128 | 100 | [1] |
| M220I mutant (4 mg/L) | 256 (q12h) | 100 | [1] |
| TR34/L98H mutant (8 mg/L) | 256 (q12h) | <100 (Maximum response not achieved) | [1] |
Table 2: Efficacy of Voriconazole in a Murine Model of Disseminated Aspergillosis
| Aspergillus fumigatus Isolate (Voriconazole MIC) | Voriconazole Dose (mg/kg/day) | Survival Rate (%) | Key Findings on Fungal Burden | Reference |
| MIC ≤ 0.25 µg/ml | 25 | Significantly prolonged survival | Reduced fungal load in kidneys and brain | [2] |
| MIC 0.5 - 2 µg/ml | 25 | Varied and strain-dependent | Varied efficacy | [2] |
| MIC 4 µg/ml | 25 | No significant efficacy | No reduction in fungal load | [2] |
Experimental Protocols
Below are the detailed methodologies from the key experiments cited in this guide.
Isavuconazole Efficacy Study Protocol
-
Animal Model : Immunocompetent CD-1 female mice (4-5 weeks old, weighing 20-25 g) were used.[1]
-
Fungal Strain and Inoculation : Mice were infected intravenously via the lateral tail vein with a 0.1 ml suspension of Aspergillus fumigatus conidia, corresponding to the 90% lethal dose for each of the four clinical isolates (a wild-type and three azole-resistant mutants).[1]
-
Drug Administration : The prodrug, this compound sulfate, was administered by oral gavage once daily (or twice daily for higher doses) starting 24 hours after infection and continued for 14 days. Doses ranged from 0.25 to 512 mg/kg/day.[1]
-
Endpoint Measurement : The primary endpoint was survival, monitored over the course of the experiment.[1]
Voriconazole Efficacy Study Protocol
-
Animal Model : Male OF1 mice weighing 30 g were used.[2]
-
Immunosuppression : Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide (200 mg/kg) on day -4 and day -1 relative to infection.[2]
-
Fungal Strain and Inoculation : Mice were infected intravenously with 10 different strains of Aspergillus fumigatus with varying voriconazole MICs.[2]
-
Drug Administration : Voriconazole was administered intraperitoneally at a dose of 25 mg/kg once daily, starting 24 hours after infection.[2]
-
Endpoint Measurements : Efficacy was assessed by monitoring survival and by determining the fungal load (CFU/g) in the kidneys and brain at the end of the treatment period.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the efficacy of antifungal agents in a neutropenic mouse model of invasive aspergillosis.
References
- 1. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Isavuconazonium and Posaconazole Against Rhizopus Species
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of isavuconazonium (the prodrug of isavuconazole) and posaconazole against Rhizopus species, the most common causative agents of mucormycosis. The data presented is compiled from in vitro susceptibility testing and in vivo animal models to support research and development in antifungal therapies.
Executive Summary
Isavuconazole and posaconazole are both extended-spectrum triazole antifungals with activity against Mucorales, including Rhizopus species. In vitro data generally indicate that posaconazole has lower Minimum Inhibitory Concentrations (MICs) compared to isavuconazole against Rhizopus isolates. However, in vivo studies using murine models of mucormycosis demonstrate that both agents can be effective in reducing fungal burden and improving survival, with isavuconazole showing particular efficacy in prophylactic settings. The clinical significance of in vitro MIC differences is not fully established, as pharmacokinetic and pharmacodynamic (PK/PD) parameters at the site of infection are critical determinants of efficacy.
In Vitro Susceptibility Data
The in vitro activity of isavuconazole and posaconazole against Rhizopus species is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of MIC data from various studies, highlighting the species- and method-dependent variability.
Table 1: Comparative In Vitro Activity of Isavuconazole and Posaconazole against Rhizopus Species
| Antifungal Agent | Rhizopus Species | No. of Isolates | Testing Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Isavuconazole | Rhizopus spp. | 27 | CLSI | 1 | >8 | - | [1] |
| R. arrhizus | 77 | CLSI M38-A₃ | 0.5 | - | - | [2] | |
| R. microsporus | 8 | CLSI M38-A₃ | 0.5 | - | - | [2] | |
| R. microsporus | 26 | EUCAST-d1 | 1 | - | 0.5 - 4 | [3] | |
| R. microsporus | 26 | CLSI-d2 | 0.5 | - | 0.125 - 1 | [3] | |
| R. oryzae | 6 | EUCAST-d1 | 1 | - | 0.5 - 4 | [3] | |
| R. oryzae | 6 | CLSI-d2 | 1 | - | 0.125 - 2 | [3] | |
| Posaconazole | Rhizopus spp. | 27 | CLSI | 0.5 | 8 | - | [1] |
| R. arrhizus | 77 | CLSI M38-A₃ | 0.25 | - | - | [2] | |
| R. arrhizus | 349 | CLSI | - | - | ≤0.03 - >16 | [4] | |
| R. microsporus | 8 | CLSI M38-A₃ | 0.125 | - | - | [2] | |
| R. microsporus | 146 | CLSI | - | - | ≤0.03 - >16 | [4] | |
| R. oryzae | 50 | Broth Microdilution | - | - | ≤1 (86% of strains) | [5] |
Note: CLSI: Clinical and Laboratory Standards Institute; EUCAST: European Committee on Antimicrobial Susceptibility Testing; MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates; d1/d2: reading on day 1/day 2.
In Vivo Efficacy Data
Animal models are crucial for evaluating the in vivo potential of antifungal agents. Studies in immunosuppressed mice with pulmonary mucormycosis caused by Rhizopus delemar provide key comparative data.
Table 2: Comparative In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis (R. delemar)
| Study Design | Antifungal Agent & Dose | Outcome (vs. Placebo) | Reference |
| Prophylaxis Study | Isavuconazole | Significantly improved survival and lowered tissue fungal burden. | [6][7] |
| (Treatment from day -2 to 0) | Posaconazole | No significant improvement in survival compared to placebo. | [6][7] |
| Continuous Treatment Study | Isavuconazole | Equally prolonged survival time and lowered tissue fungal burden. | [6][7][8] |
| (Treatment from day -2 to +2) | Posaconazole | Equally prolonged survival time and lowered tissue fungal burden. | [6][7][8] |
Mechanism of Action
Both isavuconazole and posaconazole are members of the triazole class of antifungals.[9] Their mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
-
Target Enzyme: Lanosterol 14-α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[10][11][12]
-
Action: By binding to this enzyme, the drugs prevent the conversion of lanosterol to ergosterol.[11][12]
-
Result: This leads to the depletion of ergosterol, an essential component for fungal cell membrane integrity, and the accumulation of toxic methylated sterol precursors.[10][12] The compromised cell membrane disrupts fungal growth and replication, ultimately leading to cell death.[10][11]
Mechanism of Action of Triazoles.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The MIC values presented were primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.2 procedure.
-
Isolate Preparation: Rhizopus species isolates are cultured on potato dextrose agar (PDA) at 35°C.[5] Spores are harvested and suspended in sterile saline, and the concentration is adjusted using a spectrophotometer or hemocytometer to a final inoculum of approximately 1 x 10⁴ spores/mL.[13]
-
Drug Dilution: Isavuconazole and posaconazole are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. Plates are incubated at 35-37°C for 24 to 48 hours.[5][13]
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes complete (100%) inhibition of visible growth compared to the drug-free control well.[5][13]
In Vivo Murine Model of Pulmonary Mucormycosis
The efficacy of these antifungals was tested in a well-established neutropenic mouse model of pulmonary infection.[6][7][10]
Workflow for In Vivo Murine Mucormycosis Model.
-
Animal Model: Male ICR mice are typically used.[10]
-
Immunosuppression: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate, usually starting 2 days before infection.[6][10]
-
Infection: On day 0, mice are infected via intratracheal instillation with a suspension of Rhizopus delemar spores (e.g., 2.5 x 10⁵ spores/mouse).[6][10]
-
Antifungal Treatment:
-
Endpoints: The primary outcomes measured are animal survival over a period (e.g., 21 days) and tissue fungal burden (determined by quantitative PCR or colony-forming unit counts in lungs and brain) at a specific time point post-infection (e.g., day +3).[6]
Potentiation of Azole Activity
Recent research has explored cellular pathways that could be targeted to enhance the efficacy of existing antifungals. One study demonstrated that inhibiting mitochondrial respiratory pathways in Rhizopus oryzae potentiates the activity of posaconazole by inducing apoptosis.[13][14] This suggests a potential synergistic relationship that could inform the development of future combination therapies.
Potentiation of Azole Activity via Apoptosis.
Conclusion
Both isavuconazole and posaconazole are vital options for managing infections caused by Rhizopus species. While posaconazole often demonstrates lower MICs in vitro, isavuconazole shows comparable or, in some prophylactic models, superior in vivo efficacy.[6][7] The choice between these agents may depend on the clinical scenario, including prophylactic versus therapeutic use, host factors, and drug tolerability profiles. Further research into the PK/PD relationships and potential synergistic combinations is warranted to optimize treatment strategies for the often-fatal disease of mucormycosis.
References
- 1. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmph.com [ijcmph.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Correlation between In Vitro Activity of Posaconazole and In Vivo Efficacy against Rhizopus oryzae Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prophylaxis with Isavuconazole or Posaconazole Protects Immunosuppressed Mice from Pulmonary Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 12. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 13. Mitochondrial Respiratory Pathways Inhibition in Rhizopus oryzae Potentiates Activity of Posaconazole and Itraconazole via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-head in vivo comparison of isavuconazole and liposomal amphotericin B
A comprehensive review of preclinical data comparing the efficacy and experimental protocols of isavuconazole and liposomal amphotericin B in treating invasive fungal infections.
This guide provides a detailed, objective comparison of the in vivo performance of two leading antifungal agents, isavuconazole and liposomal amphotericin B (LAmB), in animal models of invasive fungal infections. The data presented is compiled from key preclinical studies to assist researchers, scientists, and drug development professionals in evaluating these therapies.
Efficacy Data Summary
The following tables summarize the quantitative outcomes from head-to-head in vivo studies, focusing on survival rates and fungal burden reduction in various animal models.
Table 1: Survival Outcomes in Immunosuppressed Murine Models of Mucormycosis
| Fungal Species | Animal Model | Isavuconazole Regimen | Liposomal Amphotericin B Regimen | 21-Day Survival Rate (Isavuconazole) | 21-Day Survival Rate (LAmB) | 21-Day Survival Rate (Placebo) | Source |
| Rhizopus delemar | Neutropenic Mice | 215 mg/kg (oral, t.i.d.) | 15 mg/kg (i.v., q.d.) | 65% | 40% | 15% | [1] |
| Rhizopus delemar | Neutropenic Mice | Isavuconazonium sulphate | L-AMB | 50% | 50% | 5% | [2][3] |
| Mucor circinelloides | Neutropenic Mice | This compound sulphate | L-AMB | Not specified | Not specified | Not specified | [2][3] |
t.i.d. = three times a day; i.v. = intravenous; q.d. = once a day
Table 2: Fungal Burden in a Murine Model of Pulmonary Mucormycosis
| Fungal Species | Animal Model | Treatment Group | Organ | Fungal Burden Reduction (vs. Placebo) | Source |
| Rhizopus delemar | Neutropenic Mice | This compound sulphate | Lungs & Brain | ~1.0-2.0 log | [2][3] |
| Rhizopus delemar | Neutropenic Mice | Liposomal Amphotericin B | Lungs & Brain | ~1.0-2.0 log | [2][3] |
Table 3: Fungal Burden in a Rabbit Model of Exserohilum rostratum Meningoencephalitis
| Fungal Species | Animal Model | Isavuconazole Regimen | Liposomal Amphotericin B Regimen | CNS Tissue Fungal Burden Reduction (vs. Untreated Controls) | Source |
| Exserohilum rostratum | Immunocompromised Rabbits | 60 mg/kg/day | 5, 7.5, and 10 mg/kg/day | Significant reduction (P < 0.05) | [4][5][6] |
CNS = Central Nervous System
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and critical evaluation.
Murine Model of Pulmonary Mucormycosis (Rhizopus delemar)
Objective: To compare the efficacy of isavuconazole and liposomal amphotericin B in a neutropenic murine model of pulmonary mucormycosis.[1][2][3]
1. Immunosuppression:
-
Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.
2. Infection:
-
Mice are anesthetized with ketamine and xylazine.
-
They are then infected intratracheally with a suspension of Rhizopus delemar spores (e.g., 2.5 x 105 spores).[1]
3. Treatment Administration:
-
Treatment is initiated 8 hours post-infection and continues for 4 days.[1][2][3]
-
Isavuconazole Group: this compound sulfate is administered orally by gavage (e.g., 215 mg/kg, three times daily).[1]
-
Liposomal Amphotericin B Group: LAmB is administered via tail vein injection (e.g., 15 mg/kg, once daily).[1]
-
Placebo Group: Mice receive the vehicle control (e.g., 5% dextrose water).[1]
4. Endpoints:
-
Primary Endpoint: Survival is monitored for 21 days post-infection.[1][2]
-
Secondary Endpoint: On day 4 post-infection, a subset of mice is euthanized to determine the tissue fungal burden in the lungs and brain via quantitative PCR (qPCR).[1][2]
Rabbit Model of Exserohilum rostratum Meningoencephalitis
Objective: To evaluate the efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of CNS phaeohyphomycosis caused by Exserohilum rostratum.[4][5][6]
1. Immunosuppression:
-
Rabbits are immunosuppressed to facilitate the establishment of a central nervous system infection.
2. Infection:
-
The specific method of inducing meningoencephalitis is not detailed in the provided search results.
3. Treatment Groups:
-
Isavuconazole Group (ISAV60): Treated with isavuconazole at a dose of 60 mg/kg/day.[5][6]
-
Liposomal Amphotericin B Groups (LAMB5, LAMB7.5, LAMB10): Treated with LAmB at doses of 5.0, 7.5, and 10 mg/kg/day, respectively.[5][6]
-
Untreated Controls (UC): Receive no antifungal treatment.[5][6]
4. Endpoints:
-
Primary Endpoint: The residual fungal burden in CNS tissues (cerebrum, cerebellum, and spinal cord) is measured as log CFU/g.[4][5]
-
Secondary Endpoint: Cerebrospinal fluid (CSF) levels of (1→3)-β-D-glucan are also assessed.[6]
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the murine model of pulmonary mucormycosis.
Caption: Workflow for the rabbit model of CNS phaeohyphomycosis.
Summary of Findings
In a neutropenic murine model of pulmonary mucormycosis, isavuconazole demonstrated comparable or, in some cases, superior efficacy to high-dose liposomal amphotericin B in improving survival and reducing tissue fungal burden.[1][2][3] Specifically, one study reported a 65% survival rate with isavuconazole compared to 40% with LAmB.[1] Another study found equal survival benefits for both drugs when administered as monotherapy.[2][3] Both agents were effective in reducing the fungal burden in the lungs and brain by approximately 1.0 to 2.0 log compared to placebo.[2][3]
In a rabbit model of Exserohilum rostratum meningoencephalitis, isavuconazole at 60 mg/kg/day was found to be comparable in efficacy to various doses of LAmB (5, 7.5, and 10 mg/kg/day).[4][5] Both treatments led to a significant reduction in the fungal burden in the cerebrum, cerebellum, and spinal cord tissues when compared to untreated controls.[4][5]
These preclinical findings suggest that isavuconazole is a potent antifungal agent with in vivo efficacy comparable to that of liposomal amphotericin B for the treatment of invasive mold infections, including mucormycosis and CNS phaeohyphomycosis. The availability of both oral and intravenous formulations of isavuconazole may offer a clinical advantage.[1]
References
- 1. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of Exserohilum rostratum meningoencephalitis: A preclinical paradigm for management of CNS phaeohyphomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of Exserohilum rostratum meningoencephalitis: A preclinical paradigm for management of CNS phaeohyphomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of isavuconazole in a corticosteroid-treated rabbit model of aspergillosis
This guide provides a comparative analysis of the efficacy of isavuconazole versus other key antifungal agents in the context of invasive aspergillosis, with a specific focus on corticosteroid-immunosuppressed rabbit models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Experimental Protocols
The establishment of a reproducible and clinically relevant animal model is critical for the preclinical evaluation of antifungal agents. The corticosteroid-treated rabbit model of invasive pulmonary aspergillosis is designed to mimic the immunosuppressed state of patients on corticosteroid therapy, who are at a high risk for this infection.[1]
Animal Model and Immunosuppression
-
Animal Species: New Zealand White rabbits are commonly used.[2]
-
Immunosuppression: Corticosteroid-induced immunosuppression is typically achieved through the administration of agents like methylprednisolone or cortisone acetate.[1][3] In some models, corticosteroids are used in combination with other immunosuppressants like cyclosporine to achieve a desired level of immune compromise.[1] This regimen is distinct from neutropenic models where chemotherapy agents like cyclophosphamide are used to deplete neutrophils.[4]
Fungal Inoculation
-
Organism: Aspergillus fumigatus is the most frequently used species in these models.[3]
-
Inoculation Route: Intratracheal or intravenous inoculation of a calibrated suspension of Aspergillus conidia is performed to induce a pulmonary or disseminated infection, respectively.[3][4]
Antifungal Therapy
-
Treatment Initiation: Antifungal therapy is typically initiated 24 hours post-inoculation.[2]
-
Drug Administration: The route of administration (oral or intravenous) and dosing regimen are selected to mimic clinical usage and achieve relevant plasma concentrations.
Outcome Measures
-
Survival: The mortality rate is a primary endpoint, with survival monitored over a defined period.[2]
-
Fungal Burden: Quantitative cultures of target organs (lungs, brain, kidneys, liver) are performed at the end of the study to determine the residual fungal burden, typically expressed as log10 colony-forming units per gram of tissue (log10 CFU/g).[2]
-
Biomarkers: Serum and bronchoalveolar lavage (BAL) fluid may be analyzed for biomarkers such as galactomannan to monitor the course of infection and response to therapy.[5]
-
Histopathology: Tissues are examined for the extent of fungal invasion and tissue damage.[3]
Quantitative Data Presentation
The following tables summarize the efficacy of isavuconazole and comparator antifungal agents in animal models of invasive aspergillosis. It is important to note that the immunosuppressive regimens may vary between studies, with most data for isavuconazole and voriconazole derived from neutropenic models, which are nonetheless highly predictive of clinical efficacy.[5]
Survival Analysis
| Antifungal Agent | Dose | Immunosuppression Model | Survival Rate (%) | Control Survival Rate (%) | Source |
| Isavuconazole | 40 mg/kg/day | Neutropenic Rabbit | Significantly prolonged vs. control | 0% (at day 8) | [6] |
| Isavuconazole | 60 mg/kg/day | Neutropenic Rabbit | Significantly prolonged vs. control | 0% (at day 8) | [6] |
| Voriconazole | 10 mg/kg/day | Guinea Pig | 80% | 0% | [7] |
| Posaconazole | 2 mg/kg/day | Dexamethasone Rat | ~30% | 0% | [8] |
| Posaconazole | 4 mg/kg/day | Dexamethasone Rat | ~60% | 0% | [8] |
| Posaconazole | 10 mg/kg/day | Dexamethasone Rat | ~80% | 0% | [8] |
| Amphotericin B | 1 mg/kg/day | Leukopenic & Steroid Rabbit | 50% | 0% | [2] |
| Amphotericin B | 2 mg/kg/day | Dexamethasone Rat | ~50% | 0% | [8] |
| Amphotericin B | 4 mg/kg/day | Dexamethasone Rat | ~90% | 0% | [8] |
Fungal Burden in Target Organs
| Antifungal Agent | Dose | Immunosuppression Model | Organ | Fungal Burden Reduction (vs. Control) | Source |
| Isavuconazole | 40 mg/kg/day | Neutropenic Rabbit | Lung | Significant dose-dependent reduction | [9] |
| Isavuconazole | 60 mg/kg/day | Neutropenic Rabbit | Lung | Significant dose-dependent reduction | [9] |
| Voriconazole | 10 mg/kg/day | Guinea Pig | Lung, Kidney, Spleen | Significant reduction | [7] |
| Posaconazole | 20 mg/kg/day | Dexamethasone Rat | Lung | Significant reduction | [8] |
| Amphotericin B | 1 mg/kg/day | Leukopenic & Steroid Rabbit | Liver, Kidney, Lung | Significant reduction | [2] |
| Amphotericin B | 4 mg/kg/day | Dexamethasone Rat | Lung | Significant reduction | [8] |
Mechanism of Action: Azole Antifungals
Isavuconazole, voriconazole, and posaconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the cell membrane, leading to the inhibition of fungal growth.
References
- 1. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? | MDPI [mdpi.com]
- 2. Efficacy of SCH56592 in a Rabbit Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental aspergillosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of voriconazole in a guinea pig model of disseminated invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of posaconazole and amphotericin B in experimental invasive pulmonary aspergillosis in dexamethasone immunosuppressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Isavuconazonium Cross-Resistance with Second-Generation Triazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates a thorough understanding of the cross-resistance profiles of newer antifungal agents. This guide provides an objective comparison of the in vitro activity of isavuconazonium, a broad-spectrum triazole, with the second-generation triazoles voriconazole and posaconazole, particularly against clinically relevant fungal pathogens. The information presented herein, supported by experimental data, aims to assist researchers and drug development professionals in evaluating the potential utility of isavuconazole in the context of existing triazole resistance.
Comparative In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, offering a quantitative comparison of the activity of isavuconazole, voriconazole, and posaconazole against wild-type and azole-resistant fungal isolates.
Table 1: Comparative MICs of Isavuconazole, Voriconazole, and Posaconazole against Aspergillus fumigatus Isolates
| Isolate Type | Isavuconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference |
| Wild-Type | ≤1 | ≤1 | ≤0.25 | [1] |
| Non-Wild-Type (Geometric Mean) | 3.66 (0.5 to >8) | - | - | [1] |
| cyp51A TR34/L98H | Elevated | Elevated | Elevated | [2][3] |
| cyp51A G54 alterations | Lower | Lower | Elevated | [1] |
| cyp51A M220 alterations | Variable | Variable | - | [1] |
| cyp51A Y121F | Reduced Susceptibility | Reduced Susceptibility | Susceptible | [4] |
| cyp51A I242V | - | - | - | [2] |
| cyp51A G448S | Elevated | Elevated | Elevated | [1][2] |
Table 2: MIC90 Values of Isavuconazole and Comparator Triazoles against Various Fungal Species
| Fungal Species | Isavuconazole MIC90 (µg/mL) | Voriconazole MIC90 (µg/mL) | Posaconazole MIC90 (µg/mL) | Reference |
| Aspergillus fumigatus | 1 | 1 | 0.5 | [5] |
| Aspergillus flavus | 1 | 1 | 0.5 | [5] |
| Aspergillus niger | 2 | 1 | 1 | [5] |
| Aspergillus terreus | 0.25 | 0.5 | 0.25 | [5] |
| Candida albicans | 0.5 | 0.25 | 1 | [6] |
| Candida glabrata | >1 | >0.5 | >2 | [6] |
| Cryptococcus neoformans | 0.12 | - | - | [6] |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Antifungal Susceptibility Testing (CLSI M38-A2 / EUCAST E.DEF 9.3)
This method is the gold standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against filamentous fungi.
1. Isolate Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar) to obtain pure colonies.
-
Conidial suspensions are prepared by flooding the surface of the agar with a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is adjusted spectrophotometrically to a specific concentration (e.g., 0.5 to 2.5 x 105 CFU/mL).
2. Antifungal Agent Preparation:
-
Stock solutions of isavuconazole, voriconazole, and posaconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium to achieve the desired final concentrations.
3. Inoculation and Incubation:
-
96-well microtiter plates are filled with the prepared antifungal dilutions.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 48-72 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well.
-
Growth inhibition is assessed visually or spectrophotometrically.
Molecular Characterization of Resistance Mechanisms
To investigate the genetic basis of resistance, isolates exhibiting elevated MICs are often subjected to molecular analysis.
1. DNA Extraction:
-
Genomic DNA is extracted from the fungal isolates using commercially available kits or established protocols.
2. PCR Amplification and Sequencing:
-
The cyp51A gene and its promoter region, which are known to harbor mutations associated with azole resistance, are amplified using polymerase chain reaction (PCR).
-
The PCR products are then sequenced to identify any mutations.
3. Sequence Analysis:
-
The obtained sequences are compared to the wild-type cyp51A sequence to identify any amino acid substitutions or insertions/deletions that may confer resistance.
Visualizing Mechanisms and Workflows
Triazole Antifungal Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the mechanism of action of triazole antifungals and the key resistance mechanisms developed by fungi.
References
- 1. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isavuconazole and Itraconazole Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the plasma protein binding of two triazole antifungal agents, isavuconazole and itraconazole. The information presented is intended to be an objective resource, supported by experimental data, to aid in research and drug development.
Executive Summary
Isavuconazole and itraconazole are both highly protein-bound antifungal drugs. This high degree of protein binding has significant implications for their pharmacokinetic and pharmacodynamic profiles, as only the unbound fraction of a drug is pharmacologically active. While both drugs primarily bind to albumin, there are subtle differences in their reported binding percentages and the methodologies used for their determination. This guide summarizes the quantitative data, details the experimental protocols for measuring protein binding, and illustrates the relevant signaling pathways.
Data Presentation: Quantitative Comparison of Protein Binding
The following table summarizes the key protein binding parameters for isavuconazole and itraconazole.
| Parameter | Isavuconazole | Itraconazole | Reference |
| Protein Binding (%) | >99% (predominantly to albumin) | 99.8% (predominantly to albumin) | [1][2][3][4][5] |
| 99.2–99.4% (in healthy volunteers) | 99.6% (hydroxy-metabolite) | [1][6] | |
| Unbound Fraction (%) | <1% | 0.2% | [1] |
| Median: 1.59% (Range: 0.42–5.30% in patients) | - | [6] | |
| Median: 1.65% (in critically ill patients) | - | ||
| Primary Binding Protein | Albumin | Albumin | [1][2][4][5] |
Experimental Protocols
The determination of drug-protein binding is a critical step in drug development. The most common methods for highly bound drugs like isavuconazole and itraconazole are ultrafiltration and equilibrium dialysis.
Isavuconazole: Protein Binding Determination by Ultrafiltration
Ultrafiltration is a widely used method that separates the free drug from the protein-bound drug by forcing the plasma water and small molecules through a semipermeable membrane via centrifugation.
Protocol:
-
Sample Preparation: Patient plasma samples containing isavuconazole are collected.
-
Ultrafiltration Device: An Amicon® 30K Ultra Centrifugal filter is typically used. This device has a molecular weight cutoff of 30 kDa, which retains proteins like albumin while allowing the smaller, unbound drug molecules to pass through.
-
Centrifugation: The plasma sample is placed in the upper chamber of the ultrafiltration device and centrifuged at 1650g for 20 minutes at 37°C. This temperature is crucial as protein binding can be temperature-dependent.
-
Collection of Ultrafiltrate: The ultrafiltrate, which contains the unbound isavuconazole, is collected from the lower chamber of the device.
-
Quantification: The concentrations of isavuconazole in the original total plasma sample and in the ultrafiltrate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6]
-
Calculation of Unbound Fraction: The unbound fraction (fu) is calculated by dividing the concentration of isavuconazole in the ultrafiltrate by the total concentration in the plasma.
Itraconazole: Protein Binding Determination by Equilibrium Dialysis
Equilibrium dialysis is considered a gold-standard method for determining the protein binding of drugs. It involves the diffusion of the unbound drug across a semipermeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free compartment.
Protocol:
-
Apparatus: A common apparatus for this method is the Rapid Equilibrium Dialysis (RED) device. This device consists of multiple wells, each divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (e.g., 8-12 kDa) that is impermeable to proteins.
-
Sample and Buffer Preparation: Human plasma is spiked with a known concentration of itraconazole. A protein-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is prepared.
-
Dialysis Setup: The itraconazole-spiked plasma is added to one chamber (the donor chamber) of the dialysis cell, and the protein-free buffer is added to the other chamber (the receiver chamber).
-
Incubation: The dialysis apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (typically 4 to 24 hours) to allow the unbound itraconazole to diffuse across the membrane and reach equilibrium. For highly bound drugs, a longer incubation time may be necessary.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of itraconazole in the aliquots from both chambers is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or LC-MS/MS. The concentration in the buffer chamber at equilibrium is equal to the unbound drug concentration in the plasma chamber.
-
Calculation of Percent Bound: The percentage of protein-bound itraconazole is calculated using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] x 100
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Mechanism of Action of Triazole Antifungals
Both isavuconazole and itraconazole are triazole antifungal agents that share a common primary mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by isavuconazole and itraconazole.
Itraconazole's Inhibition of the Hedgehog Signaling Pathway
Beyond its antifungal activity, itraconazole has been shown to possess anti-cancer properties through the inhibition of the Hedgehog (Hh) signaling pathway. Itraconazole appears to act on the essential Hh pathway component Smoothened (Smo).[6]
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Itraconazole's Inhibition of the mTOR Signaling Pathway
Itraconazole has also been found to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and angiogenesis. This action is mediated through its interaction with the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial membrane, leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[4]
Caption: Itraconazole inhibits the mTOR pathway via VDAC1 and activation of AMPK.
Experimental Workflow for Protein Binding Determination
The following diagram illustrates a generalized workflow for determining the protein binding of a drug candidate using either ultrafiltration or equilibrium dialysis.
Caption: Generalized workflow for determining drug protein binding.
References
- 1. dovepress.com [dovepress.com]
- 2. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Isavuconazonium and Echinocandins Against Candida Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance and the persistent nature of Candida biofilm-related infections necessitate novel therapeutic strategies. This guide provides a comprehensive comparison of the synergistic in vitro and in vivo efficacy of isavuconazonium, the prodrug of the broad-spectrum triazole isavuconazole, in combination with echinocandins against Candida biofilms. The data presented herein, compiled from recent experimental studies, offers a valuable resource for researchers exploring new avenues for the treatment of these challenging infections.
In Vitro Synergy: A Multi-Species Perspective
The combination of isavuconazole with various echinocandins has demonstrated significant synergistic and additive effects against a range of Candida species, including the multidrug-resistant Candida auris. This synergy is consistently observed in studies utilizing checkerboard microdilution assays and time-kill studies, indicating a potentiation of antifungal activity that is often greater than the sum of the individual drugs.
Quantitative Synergy Analysis
The following tables summarize the quantitative data from key in vitro studies, providing a comparative overview of the synergistic interactions against different Candida species. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where a value of ≤ 0.5 indicates a synergistic interaction.
| Candida Species | Echinocandin | Isavuconazole Concentration (mg/L) | Echinocandin Concentration (mg/L) | FICI Range | Synergy Interpretation | Reference |
| C. auris | Caspofungin | 0.015 - 4 | 0.5 - 2 | 0.023 - 0.5 | Synergy | [1][2][3] |
| C. auris | Anidulafungin | Not specified | Not specified | Not specified | Synergy or partial synergy in 30/36 isolates | [4][5] |
| C. auris | Micafungin | Not specified | Not specified | Not specified | Synergy in 5/6 isolates (Greco model) | [6] |
| C. albicans | Micafungin | Not specified | Not specified | Not specified | Synergy (Bliss independence analysis) | [7][8] |
| C. parapsilosis | Micafungin | Not specified | Not specified | Not specified | Synergy (Bliss independence analysis) | [7][8] |
| C. krusei | Micafungin | Not specified | Not specified | Not specified | Synergy (Bliss independence analysis) | [7][8] |
Table 1: In Vitro Synergy of Isavuconazole and Echinocandins against Planktonic Candida Cells.
| Candida Species | Echinocandin | Isavuconazole Concentration (mg/L) | Echinocandin Concentration (mg/L) | FICI Range | Synergy Interpretation | Reference |
| C. auris | Caspofungin | 0.5 - >2 | 32 - >32 | 0.023 - 0.5 | Synergy in 12/14 isolates | [1][2][3] |
Table 2: In Vitro Synergy of Isavuconazole and Caspofungin against Candida auris Biofilms.
In Vivo Efficacy: Preclinical Evidence
A significant advancement in this field is the demonstration of in vivo synergy in an animal model of invasive candidiasis. These studies provide crucial preclinical evidence for the potential clinical utility of this combination therapy.
Murine Model of Disseminated C. auris Infection
A study by Nagy et al. investigated the in vivo efficacy of isavuconazole and caspofungin combination therapy in an immunocompromised murine model of disseminated C. auris infection.[1][2][3][9]
| Animal Model | Candida Strain | Treatment Regimen | Outcome | Reference |
| Immunocompromised Mice | C. auris | 1 mg/kg caspofungin + 20 mg/kg isavuconazole daily | >3 log reduction in kidney fungal burden compared to control (p < 0.001) | [1][2][3][9] |
Table 3: In Vivo Synergy of Isavuconazole and Caspofungin against C. auris.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
Caption: Workflow of the checkerboard microdilution assay.
Methodology:
-
Inoculum Preparation: Candida isolates are cultured and a standardized inoculum (e.g., 1-5 x 10^5 CFU/mL) is prepared in RPMI 1640 medium.[6]
-
Drug Dilution: Serial dilutions of isavuconazole and the echinocandin are prepared.
-
Plate Setup: In a 96-well microtiter plate, the diluted drugs are combined in a checkerboard fashion, creating a matrix of different concentration combinations. Each well is then inoculated with the prepared Candida suspension.
-
Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.[6]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth, often measured by spectrophotometric reading of absorbance.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: The interaction is defined as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[1][2][3]
In Vivo Efficacy Testing: Murine Disseminated Candidiasis Model
Animal models are essential for evaluating the in vivo potential of new therapeutic strategies.
Caption: Workflow of the murine disseminated candidiasis model.
Methodology:
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed using agents like cyclophosphamide to mimic the host conditions of invasive candidiasis.[2]
-
Infection: A standardized inoculum of Candida is injected intravenously into the mice.[2]
-
Treatment: At a specified time post-infection, treatment is initiated. Mice are divided into groups receiving a vehicle control, isavuconazole alone, the echinocandin alone, or the combination of both drugs.
-
Endpoint Assessment: After a defined treatment period, mice are euthanized, and target organs (typically kidneys, as they are heavily burdened in this model) are harvested.
-
Fungal Burden Quantification: The organs are homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Statistical Analysis: The fungal burden in the combination therapy group is compared to the control and monotherapy groups to determine the statistical significance of any reduction. A significant reduction in the combination group compared to the most effective monotherapy agent indicates in vivo synergy.[9]
Concluding Remarks
The collective evidence from in vitro and in vivo studies strongly suggests that the combination of this compound and echinocandins represents a promising therapeutic strategy against Candida biofilms, including those formed by multidrug-resistant strains like C. auris. The observed synergy may allow for the use of lower drug concentrations, potentially reducing toxicity and minimizing the development of resistance. Further clinical investigation is warranted to translate these encouraging preclinical findings into effective treatment regimens for patients suffering from invasive Candida infections.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro combination therapy with isavuconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Isavuconazonium Versus Other Azoles for the Treatment of Scedosporiosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Scedosporiosis, an invasive fungal infection caused by species of the genera Scedosporium and Lomentospora, presents a significant therapeutic challenge due to the intrinsic resistance of these fungi to many available antifungal agents. This guide provides a comparative analysis of isavuconazonium versus other clinically relevant azoles—voriconazole and posaconazole—for the treatment of scedosporiosis, supported by in vitro susceptibility data, clinical findings, and detailed experimental methodologies.
Data Presentation: In Vitro Susceptibility
The in vitro activity of isavuconazole, voriconazole, and posaconazole against Scedosporium and Lomentospora species is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency. The following tables summarize MIC data from various studies, highlighting the comparative activity of these azoles.
| Table 1: Comparative In Vitro Activity of Azoles against Scedosporium apiospermum | |||
| Antifungal Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Isavuconazole | 0.25 - >16 | 1 - 4 | 1 - 8 |
| Voriconazole | 0.03 - 8 | 0.25 - 1 | 0.5 - 2 |
| Posaconazole | 0.03 - 8 | 0.5 - 2 | 1 - 4 |
Data compiled from multiple sources. MIC values can vary based on testing methodology (CLSI/EUCAST) and specific isolates.
| Table 2: Comparative In Vitro Activity of Azoles against Lomentospora prolificans | |||
| Antifungal Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Isavuconazole | 2 - >64 | 16 - >16 | >16 |
| Voriconazole | 0.5 - >64 | 4 - 16 | 8 - >16 |
| Posaconazole | 1 - >64 | 16 - 32 | >16 |
Data compiled from multiple sources. L. prolificans consistently demonstrates high MICs to all tested azoles.
Key Observations:
-
Voriconazole generally exhibits the most potent in vitro activity against Scedosporium apiospermum[1].
-
Isavuconazole shows variable activity against S. apiospermum, with some studies reporting good activity, while others indicate higher MICs compared to voriconazole[1][2][3].
-
Posaconazole demonstrates moderate activity against S. apiospermum[1].
-
All three azoles have limited to no in vitro activity against Lomentospora prolificans, which is known for its multidrug resistance[1][2].
Clinical Evidence Summary
Direct comparative clinical trials of isavuconazole versus other azoles specifically for scedosporiosis are lacking. The available data is largely derived from retrospective studies, case series, and compassionate use programs.
Isavuconazole: Clinical experience with isavuconazole in treating scedosporiosis is limited. Case reports have described successful outcomes in some patients with S. apiospermum infections, suggesting it can be an effective and well-tolerated alternative to voriconazole[4]. However, its use is not routinely recommended due to the limited clinical data[3].
Voriconazole: Voriconazole is considered a first-line treatment for scedosporiosis, supported by a larger body of clinical evidence[3]. A retrospective analysis of 107 patients with scedosporiosis treated with voriconazole reported a successful therapeutic response in 57% of patients[5]. Response rates were higher for infections caused by S. apiospermum (54%) compared to L. prolificans (40%)[5].
Posaconazole: Posaconazole has also been used in the treatment of scedosporiosis, often in salvage therapy settings. It has demonstrated efficacy in some cases, including central nervous system infections.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of antifungal agents against Scedosporium species.
Antifungal Susceptibility Testing
CLSI M38-A2 Broth Microdilution Method:
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi[6][7][8][9].
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar to promote sporulation. A suspension of conidia is prepared in sterile saline with 0.05% Tween 80. The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Antifungal Preparation: The antifungal agents are serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a predefined significant inhibition of growth (e.g., 50% or 100%) compared to the drug-free control well. For azoles, the endpoint is typically a 50% reduction in growth[10].
EUCAST Broth Microdilution Method:
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides a standardized protocol for antifungal susceptibility testing of molds[11][12][13].
-
Inoculum Preparation: Similar to the CLSI method, a standardized inoculum is prepared from fungal cultures. The final inoculum concentration is typically between 1 x 105 and 2.5 x 105 CFU/mL[13].
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Incubation: Plates are incubated at 35-37°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal that causes complete inhibition of growth (100%) as determined visually[14].
In Vivo Murine Model of Scedosporiosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the neutropenic mouse model of disseminated scedosporiosis[10][15][16][17].
-
Immunosuppression: Mice (e.g., ICR or BALB/c) are immunosuppressed using cyclophosphamide and cortisone acetate administered intraperitoneally on specific days before and after infection[15].
-
Infection: A standardized inoculum of Scedosporium conidia is injected intravenously or intratracheally[15].
-
Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period. Dosages and routes of administration are based on pharmacokinetic and pharmacodynamic studies[15][17].
-
Endpoints: Efficacy is assessed by survival rates and fungal burden in target organs (e.g., brain, kidneys, lungs), which is quantified by colony-forming unit counts or quantitative PCR[15][16].
Visualizations
Signaling Pathway: Azole Mechanism of Action
Caption: Mechanism of action of azole antifungals in inhibiting ergosterol synthesis.
Experimental Workflow: Antifungal Susceptibility Testing (CLSI M38-A2)
Caption: Workflow for antifungal susceptibility testing via the CLSI M38-A2 method.
Conclusion
The selection of an appropriate azole for the treatment of scedosporiosis is complex and depends on the causative species and the clinical context. Voriconazole remains the most established first-line therapy for Scedosporium apiospermum infections based on in vitro data and clinical experience. Isavuconazole may be a viable alternative, particularly in cases of voriconazole intolerance, but its use should be guided by susceptibility testing due to variable in vitro activity. Posaconazole is another therapeutic option, often employed in salvage situations. For Lomentospora prolificans, all currently available azoles demonstrate poor in vitro activity, and combination therapies are often necessary, though clinical outcomes remain poor. Further research, including comparative clinical trials, is needed to better define the role of isavuconazole in the management of scedosporiosis.
References
- 1. Species-Specific Antifungal Susceptibility Patterns of Scedosporium and Pseudallescheria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Advances in the Treatment of Scedosporiosis and Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Scedosporium apiospermium infection of a soil-contaminated traumatic injury successfully treated with isavuconazole: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. njccwei.com [njccwei.com]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. Experimental murine scedosporiosis: histopathology and azole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicallabnotes.com [medicallabnotes.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of voriconazole in treatment of systemic scedosporiosis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Voriconazole in Treatment of Systemic Scedosporiosis in Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole vs. Amphotericin B for Primary Treatment of Invasive Mucormycosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isavuconazole and the traditional standard of care, amphotericin B, for the primary treatment of invasive mucormycosis. The information is based on data from key clinical studies, including the VITAL trial, a matched case-control analysis using the FungiScope registry, and real-world observational data.
Executive Summary
Invasive mucormycosis is a rare but life-threatening fungal infection with high mortality rates. For decades, amphotericin B formulations have been the cornerstone of primary therapy. The approval of the broad-spectrum triazole, isavuconazole, has provided a significant alternative. Clinical evidence suggests that isavuconazole offers comparable efficacy to amphotericin B with a more favorable safety profile, particularly concerning nephrotoxicity. This guide delves into the clinical trial data, experimental protocols, and comparative outcomes to support informed research and development decisions.
Comparative Efficacy
The VITAL study was a pivotal phase 3, open-label, single-arm trial that evaluated isavuconazole for invasive fungal diseases, including mucormycosis.[1][2] Due to the rarity of the disease, a randomized controlled trial was not feasible. Therefore, a matched case-control analysis was conducted, comparing outcomes for 21 patients treated with isavuconazole in the VITAL study to 33 patients treated with amphotericin B from the FungiScope global registry.[1][2] Additionally, a real-world observational cohort study has provided further comparative data.[3][4]
Table 1: Comparison of Efficacy Outcomes
| Outcome | Isavuconazole (VITAL Study/Matched Analysis) | Amphotericin B (FungiScope/Matched Analysis) | Isavuconazole (Real-World Study) | Amphotericin B (Real-World Study) |
| All-Cause Mortality (Day 42) | 33.3% (7/21)[1][2] | 39.4% (13/33)[1][2] | 28%[3] | 36%[3] |
| Weighted All-Cause Mortality (Day 42) | 33%[1] | 41% (p=0.595)[1] | N/A | N/A |
| Overall Response at Day 42 (VITAL Study) | Partial Response: 11% (4/37), Stable Disease: 43% (16/37)[1][2] | N/A | N/A | N/A |
| Treatment Failure Rate (Real-World Study) | 36%[3][4] | 68% (p=0.001)[3][4] | N/A | N/A |
| Mucormycosis-Attributable Mortality (Real-World Study) | 26%[3] | 32%[3] | N/A | N/A |
Comparative Safety and Tolerability
A significant differentiator between isavuconazole and amphotericin B is their safety profiles. Amphotericin B is well-known for its potential for nephrotoxicity and infusion-related reactions. The available data indicates a lower incidence of key adverse events with isavuconazole.
Table 2: Comparison of Key Adverse Events
| Adverse Event | Isavuconazole (VITAL Study) | Amphotericin B (Real-World Study) | Isavuconazole (Real-World Study) |
| Any Adverse Event | 95% (35/37)[1][2] | N/A | 10.6% (5/47)[3] |
| Serious Adverse Events | 76% (28/37)[1][2] | N/A | N/A |
| Drug-Related Serious Adverse Events | 8% (3/37)[5] | N/A | N/A |
| Renal Disorders | Not specified in detail | 46%[3][4] | Not specified in detail, but significantly lower than Amphotericin B (p<0.001)[3][4] |
| Hypokalemia | Not specified in detail | 64%[3][4] | Not specified in detail, but significantly lower than Amphotericin B (p<0.001)[3][4] |
| Hepatic Disorders | Not specified in detail | 17%[3] | 9% (4/47)[3] |
| Gastrointestinal Disorders | Not specified in detail | 7%[3] | 2% (1/47)[3] |
| Discontinuation due to Adverse Events | Not specified in detail | 30.5% (18/59)[3][4] | 0% (0/47)[3][4] |
Experimental Protocols
VITAL Study (Isavuconazole)
The VITAL study was a Phase 3, single-arm, open-label, multicenter trial (NCT00634049).[1][2]
-
Patient Population: Adult patients (≥18 years) with proven or probable invasive fungal disease caused by rare fungi, including mucormycosis, were enrolled from 34 centers globally.[1][6] Patients could be enrolled for primary therapy or if they were refractory to or intolerant of prior antifungal therapy.[6]
-
Inclusion Criteria (Abbreviated):
-
Exclusion Criteria (Abbreviated):
-
Intervention:
-
Loading Dose: Isavuconazole 200 mg (administered as its prodrug, isavuconazonium sulfate, either intravenously or orally) every 8 hours for the first 48 hours (6 doses).[1][2]
-
Maintenance Dose: Isavuconazole 200 mg once daily, starting 12 to 24 hours after the last loading dose.[2]
-
Duration of Therapy: Continued until resolution of the invasive fungal disease, treatment failure, or for a maximum of 180 days (with a provision for extension if clinical benefit was observed).[2][4]
-
-
Primary Endpoint: Overall response at Day 42, as determined by an independent data review committee (DRC).[2][4]
-
Overall Response Definition: A composite of clinical, mycological, and radiological responses.[3][4]
-
Complete Response: Resolution of all clinical signs and symptoms and radiological abnormalities, with documented or presumed eradication of the fungus.[4]
-
Partial Response: Improvement in clinical signs and symptoms and radiological abnormalities.[4]
-
Stable Disease: No significant change.[4]
-
Failure (Progression): Worsening of clinical or radiological findings.[4]
-
FungiScope™ Registry (Amphotericin B Comparator)
FungiScope™ is a global, web-based registry for emerging and rare invasive fungal infections (NCT01731353).[1][7]
-
Data Collection: The registry collects retrospective, anonymized patient data through an online portal.[7][8] Data includes patient demographics, underlying conditions, clinical presentation, diagnostic procedures, antifungal therapy, and outcomes.[7][9]
-
Quality Control: The registry is supported by a network of collaborators and central laboratories to ensure data quality and centralized identification of clinical isolates.[7]
-
Methodology for Matched Analysis: In the comparative analysis with the VITAL study, patients from the FungiScope registry who received primary amphotericin B-based treatment for proven or probable mucormycosis were selected as controls.[1][10] The matching was based on three key dichotomous risk factors:
Visualizing the Clinical Trial Workflow
The following diagrams illustrate the workflow of the VITAL study and the logic of the matched-control analysis.
Caption: VITAL Study Workflow Diagram
Caption: Matched-Control Analysis Logic
Conclusion
The available clinical data from the VITAL study and subsequent comparative analyses indicate that isavuconazole is a viable primary therapeutic option for invasive mucormycosis, demonstrating comparable efficacy to amphotericin B. The primary advantage of isavuconazole lies in its superior safety and tolerability profile, with a significantly lower incidence of renal and electrolyte abnormalities and fewer treatment discontinuations due to adverse events. For drug development professionals and researchers, these findings highlight the potential for developing new antifungal agents with improved safety profiles without compromising efficacy in treating this devastating infection. Further research, including prospective, randomized controlled trials where feasible, would be beneficial to further solidify the position of isavuconazole in the treatment landscape of invasive mucormycosis.
References
- 1. Table 5, Details of Included Study for Invasive Mucormycosis or Invasive Aspergillosis (VITAL Study) - Clinical Review Report: Isavuconazole (Cresemba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results - Clinical Review Report: Isavuconazole (Cresemba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungiscope - Global Emerging Fungal Infection Registry [aspergillus.eu]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic Criteria and Treatment Response Definition - Clinical Review Report: Isavuconazole (Cresemba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative review of the safety and tolerability profiles of isavuconazonium and other triazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profiles of isavuconazonium and other triazole antifungal agents. The information is supported by experimental data from key clinical trials to aid in informed decision-making during drug development and clinical research.
This compound, a second-generation triazole, has emerged as a critical agent in the management of invasive fungal infections. Its safety and tolerability profile is a key consideration, particularly in comparison to established triazoles like voriconazole and posaconazole. This guide synthesizes data from pivotal clinical studies to draw a comparative landscape of their adverse effect profiles.
Comparative Safety and Tolerability Data
The following tables summarize quantitative data on treatment-emergent adverse events (TEAEs) from significant comparative studies.
Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) in the SECURE Trial (Isavuconazole vs. Voriconazole)
| Adverse Event Category | Isavuconazole (N=258) | Voriconazole (N=258) | p-value |
| Drug-Related TEAEs | 42% | 60% | <0.001 |
| Hepatobiliary Disorders | 9% | 16% | 0.016 |
| Eye Disorders | 15% | 27% | 0.002 |
| Skin/Subcutaneous Tissue Disorders | 33% | 42% | 0.037 |
| Gastrointestinal Disorders | 68% | 69% | Not Significant |
| Infections and Infestations | 59% | 61% | Not Significant |
| All-Cause Mortality (Day 42) | 19% | 20% | Not Significant |
| Data from the SECURE Trial, a phase 3, randomized, double-blind study.[1][2] |
Table 2: Comparative Safety Outcomes from a Retrospective Cohort Study (Isavuconazole vs. Voriconazole vs. Posaconazole)
| Safety Outcome | Isavuconazole (N=33) | Voriconazole (N=34) | Posaconazole (N=33) | p-value |
| Composite Safety Outcome * | 24.2% | 55.9% | 39.4% | 0.028 |
| QTc Prolongation | Lower Incidence | Higher Incidence | Higher Incidence | 0.037 |
| Change in QTc from Baseline | Decrease | Increase | Increase | <0.01 |
| Elevated Liver Function Tests (>5x ULN) | No Significant Difference | No Significant Difference | No Significant Difference | >0.05 |
| Composite safety outcome included QTc prolongation, elevated liver function tests, or any documented adverse drug event.[3] |
Key Differentiators in Safety Profiles
Isavuconazole demonstrates a distinct safety and tolerability profile compared to other broad-spectrum triazoles.
-
Hepatotoxicity: Clinical data consistently indicates that isavuconazole is associated with a lower incidence of hepatobiliary disorders compared to voriconazole.[1][4][5] While all triazoles carry a risk of hepatotoxicity, the reduced rate with isavuconazole is a significant clinical advantage.[6]
-
QT Interval Effects: A unique characteristic of isavuconazole is its association with QTc interval shortening, in contrast to the QTc prolongation often seen with voriconazole and posaconazole.[7] This makes isavuconazole a potentially safer option for patients with a baseline risk of cardiac arrhythmias.
-
Drug-Drug Interactions: Isavuconazole is reported to have a less complex drug interaction profile compared to voriconazole and posaconazole, which can be a crucial factor in managing patients on multiple medications.[7]
-
Ocular and Dermatological Events: The SECURE trial highlighted a significantly lower frequency of eye disorders and skin or subcutaneous tissue disorders in patients treated with isavuconazole versus voriconazole.[1][2]
Experimental Protocols
The SECURE Trial (NCT00412893)
The SECURE trial was a pivotal phase 3, randomized, double-blind, global multicenter, non-inferiority study comparing isavuconazole to voriconazole for the primary treatment of invasive mould disease.[1][2]
-
Patient Population: Adult patients with suspected invasive mould disease were enrolled.
-
Randomization and Blinding: Patients were randomized 1:1 to receive either isavuconazole or voriconazole. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Dosing Regimens:
-
Isavuconazole: 372 mg of this compound sulfate (equivalent to 200 mg of isavuconazole) intravenously every 8 hours for six doses, followed by 372 mg once daily (intravenously or orally).
-
Voriconazole: 6 mg/kg intravenously every 12 hours on day 1, followed by 4 mg/kg intravenously every 12 hours on day 2. From day 3, the dose was 4 mg/kg intravenously every 12 hours or 200 mg orally every 12 hours.
-
-
Primary Endpoint: The primary efficacy endpoint was all-cause mortality through day 42 in the intent-to-treat population.
-
Safety Assessments: Safety was assessed by monitoring treatment-emergent adverse events, laboratory values, and vital signs throughout the study.
Visualizing Key Comparative Safety Data
The following diagrams illustrate the key differences in the safety profiles of isavuconazole and other triazoles.
Caption: Comparative Safety Profiles of Triazoles.
Caption: Impact of Triazoles on Cardiac QTc Interval.
References
- 1. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of this compound sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idchula.org [idchula.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. 1211: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial to Evaluate Efficacy and Safety of Isavuconazole versus Voriconazole in Patients with Invasive Mold Disease (SECURE): Outcomes in Invasive Aspergillosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Isavuconazonium: A Guide to Proper Laboratory Disposal
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of Isavuconazonium, an azole antifungal agent, is a critical component of laboratory safety and environmental responsibility. As a substance classified as hazardous to the aquatic environment with long-lasting effects, adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a research and development setting, in alignment with established safety data and regulatory frameworks.
Immediate Safety Protocols and Spill Management
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate containment and cleanup are necessary to prevent wider contamination.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or impervious clothing |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully collect the material to avoid dust formation.
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, sealable, and appropriately labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected waste must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any materials contaminated with it must be handled as a regulated hazardous waste stream. Under no circumstances should this material be disposed of in standard laboratory trash or discharged into the sewer system.
1. Waste Identification and Classification:
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a designated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical properties of the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution"). The accumulation start date must also be clearly marked on the label.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.
3. On-Site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): The labeled waste container should be kept at or near the point of generation in a designated SAA.
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Secondary Containment: It is best practice to use secondary containment to capture any potential leaks from the primary container.
4. Arranging for Disposal:
-
Engage a Licensed Contractor: Disposal of hazardous chemical waste must be carried out by a licensed and reputable hazardous waste disposal contractor.
-
Waste Profile: The contractor will require a waste profile sheet detailing the chemical composition and hazards of the waste stream.
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final disposal facility. Ensure that the manifest is accurately completed and signed. Retain a copy of the manifest for your records.
5. Contaminated Packaging:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be punctured to render it unusable and disposed of in accordance with institutional and local regulations, which may include disposal in a sanitary landfill or through a licensed contractor. Combustible packaging materials may be incinerated by a licensed facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
